molecular formula C9H11ClO2 B13700997 1-(Chloromethoxy)-2-ethoxybenzene

1-(Chloromethoxy)-2-ethoxybenzene

Cat. No.: B13700997
M. Wt: 186.63 g/mol
InChI Key: LNJWYUNLMYXOSS-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-ethoxybenzene is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Chloromethoxy)-2-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethoxy)-2-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-(chloromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C9H11ClO2/c1-2-11-8-5-3-4-6-9(8)12-7-10/h3-6H,2,7H2,1H3

InChI Key

LNJWYUNLMYXOSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCCl

Origin of Product

United States

Foundational & Exploratory

Solubility of 1-(Chloromethoxy)-2-ethoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Handling of 1-(Chloromethoxy)-2-ethoxybenzene

Part 1: Executive Summary & Chemical Identity

1.1 The Core Challenge: Solubility vs. Stability 1-(Chloromethoxy)-2-ethoxybenzene is not a standard shelf-stable reagent; it is a highly reactive


-chloro ether . For this class of compounds, "solubility" cannot be decoupled from chemical stability .

Unlike standard organic solids, you cannot simply "dissolve" this compound in a solvent to create a stock solution without rigorous control over the environment. It is an electrophilic alkylating agent that reacts violently with nucleophiles (water, alcohols, amines). Therefore, this guide redefines "solubility" as "Solvent Compatibility and Stability Maintenance."

1.2 Structural Analysis

  • Chemical Name: 1-(Chloromethoxy)-2-ethoxybenzene

  • Functional Class: Aryl Chloromethyl Ether

  • Key Moiety: The chloromethoxy group (-OCH₂Cl) is the reactive center. The chlorine atom is highly labile due to the adjacent oxygen, making the methylene carbon extremely electrophilic.

  • Implication: The compound is prone to rapid hydrolysis and polymerization.

Part 2: Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for dissolving and storing 1-(Chloromethoxy)-2-ethoxybenzene.

Table 1: Solvent Compatibility for 1-(Chloromethoxy)-2-ethoxybenzene

Solvent ClassSpecific SolventCompatibilityRationale & Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM)Highly Recommended Excellent solubility; non-nucleophilic. Must be dried over CaH₂ or molecular sieves.
Aromatic Hydrocarbons Toluene, BenzeneRecommended Good solubility; chemically inert. Ideal for reaction mixtures requiring higher boiling points.
Ethers Tetrahydrofuran (THF), Diethyl EtherConditional Soluble, but THF can polymerize if trace acid (HCl) is generated from the reagent. Must be anhydrous and inhibitor-free.
Esters Ethyl AcetateUse with Caution Soluble, but potential for transesterification or acid-catalyzed hydrolysis if moisture is present.
Protic Solvents Water, Methanol, EthanolPROHIBITED Immediate Decomposition. Reacts to form 2-ethoxyphenol, Formaldehyde, and HCl.
Polar Aprotic (Nucleophilic) DMF, DMSO, DMAcPROHIBITED Reacts with the chloromethyl group (e.g., Vilsmeier-Haack type side reactions or oxidation).

Part 3: Mechanism of Instability (The "Solubility" Trap)

Understanding why this compound fails in certain solvents is critical for experimental design. The following diagram illustrates the decomposition pathway in protic media.

Decomposition Compound 1-(Chloromethoxy)-2-ethoxybenzene (Solute) Intermediate Oxocarbenium Ion (Highly Reactive) Compound->Intermediate Ionization (Loss of Cl⁻) Solvent Protic Solvent (H₂O / ROH) Solvent->Intermediate Nucleophilic Attack Products Decomposition Products: 2-Ethoxyphenol + CH₂O + HCl Intermediate->Products Rapid Hydrolysis

Figure 1: Mechanism of decomposition in protic solvents. The formation of the resonance-stabilized oxocarbenium ion drives the rapid reaction with any available nucleophile.

Part 4: Experimental Protocols

Protocol A: Safe Dissolution & Handling (Inert Atmosphere)

Objective: To prepare a stable solution of 1-(Chloromethoxy)-2-ethoxybenzene for synthetic use.

Prerequisites:

  • Atmosphere: Nitrogen or Argon (Schlenk line or Glovebox).

  • Glassware: Oven-dried (120°C for >4 hours).

  • Solvent: Anhydrous DCM (distilled over CaH₂ or from a solvent purification system).

Step-by-Step Workflow:

  • Preparation: Purge the reaction flask with inert gas for 15 minutes.

  • Solvent Transfer: Cannulate anhydrous DCM into the flask.

  • Addition:

    • If Solid/Oil: Add the 1-(Chloromethoxy)-2-ethoxybenzene via syringe (if liquid) or solid addition funnel (under positive gas pressure).

    • Note: This compound is often generated in situ. If generating it, proceed to Protocol B.

  • Verification: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis producing insoluble polymers or salts).

  • Storage: Use immediately. If storage is unavoidable, keep at -20°C under Argon in a Teflon-sealed vessel.

Protocol B: In Situ Generation (Standard Industry Practice)

Since isolation is hazardous and the compound is unstable, it is best generated and used directly.

Reaction: 2-Ethoxyphenol + Paraformaldehyde + HCl (gas) → 1-(Chloromethoxy)-2-ethoxybenzene

  • Suspend paraformaldehyde (1.2 equiv) in anhydrous DCM.

  • Add 2-ethoxyphenol (1.0 equiv).

  • Bubble dry HCl gas through the mixture at 0°C for 2-3 hours.

  • Clear Point: The mixture will clarify as the paraformaldehyde is consumed and the chloromethyl ether forms.

  • Separation: Separate the organic layer, dry over MgSO₄ (quickly), and concentrate only if necessary. Ideally, use the DCM solution directly in the next step.

Part 5: Safety & Toxicology (Critical)

WARNING: Chloromethyl ethers are structurally related to Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (MOM-Cl) , which are known human carcinogens.

  • Hazard Class: Alkylating Agent / Potential Carcinogen.

  • Handling: ALL manipulations must occur in a chemical fume hood or glovebox.

  • Destruction: Quench excess reagent with aqueous ammonia or concentrated NaOH to convert it to the less toxic phenol and hexamethylenetetramine (if ammonia is used).

Part 6: Decision Framework for Researchers

Use this flowchart to determine the correct solvent strategy for your application.

SolventStrategy Start Start: Select Solvent for 1-(Chloromethoxy)-2-ethoxybenzene IsReaction Is this for a Reaction? Start->IsReaction ReactionType Reaction Type? IsReaction->ReactionType Yes Stop STOP: Re-evaluate Synthesis IsReaction->Stop No (Storage/Analysis) Nucleophilic Nucleophilic Substitution (e.g., Protecting Group Install) ReactionType->Nucleophilic LewisAcid Lewis Acid Catalyzed ReactionType->LewisAcid DCM Use Anhydrous DCM (Standard Choice) Nucleophilic->DCM THF Use Anhydrous THF (Watch for polymerization) Nucleophilic->THF LewisAcid->DCM Toluene Use Anhydrous Toluene (High Boiling Point) LewisAcid->Toluene

Figure 2: Solvent selection decision tree based on experimental intent.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for the reactivity of chloromethyl ethers as protecting groups).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Chloromethyl Methyl Ether (Analogous Hazard Profile). (Used for toxicological inference of alpha-chloro ethers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for oxocarbenium ion formation in alpha-halo ethers).

  • Occupational Safety and Health Administration (OSHA). (2023). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (Regulatory standards for handling chloromethyl ethers).

Literature review of 1-(Chloromethoxy)-2-ethoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Chloromethoxy)-2-ethoxybenzene and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound "1-(Chloromethoxy)-2-ethoxybenzene" is a specific chloromethyl ether. Direct and extensive literature on this exact molecule is scarce. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of its closely related derivatives and structural analogs. The information presented is synthesized from available data on similar compounds and general principles of organic and medicinal chemistry. All protocols and safety information should be adapted and verified in a laboratory setting.

Introduction: A Highly Reactive Intermediate

1-(Chloromethoxy)-2-ethoxybenzene belongs to the class of α-chloroethers, which are characterized by a chlorine atom and an oxygen atom attached to the same carbon. This structural motif renders the molecule highly reactive, making it a valuable, albeit hazardous, intermediate in organic synthesis. The core structure consists of a benzene ring substituted with a chloromethoxy group (-OCH₂Cl) and an ethoxy group (-OCH₂CH₃). The relative positions of these groups significantly influence the compound's properties and reactivity.

The presence of the ethoxy group, an electron-donating substituent, activates the benzene ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.[1] The chloromethoxy group is a potent alkylating agent, capable of introducing a methoxymethyl group onto a variety of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of more complex molecules.

In the context of drug discovery, the incorporation of chloro and alkoxy (like ethoxy and methoxy) groups is a common strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds.[2][3] Chlorine atoms can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[4][5] Alkoxy groups can alter solubility and hydrogen bonding capacity. Therefore, understanding the chemistry of molecules like 1-(Chloromethoxy)-2-ethoxybenzene and its derivatives is pertinent to the development of novel therapeutics.

Synthesis and Reactivity

The synthesis of 1-(Chloromethoxy)-2-ethoxybenzene and its derivatives typically involves the chloromethylation of the corresponding phenol or ethoxybenzene.

General Synthetic Approach: Chloromethylation

A common method for introducing a chloromethyl group onto an aromatic ring is through chloromethylation. A patent for the synthesis of a related compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, provides a relevant example of this type of reaction.[6] The process generally involves two key steps:

  • Ethylation of a Phenol: The synthesis often starts with a substituted phenol, which is ethylated to introduce the ethoxy group. This is typically achieved by reacting the phenol with an ethylating agent like iodoethane, bromoethane, or diethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide.[6]

  • Chloromethylation: The resulting ethoxybenzene derivative is then subjected to chloromethylation. This reaction introduces the -CH₂Cl group onto the aromatic ring. Common reagents for this transformation include a mixture of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, or the use of a chloromethylating agent under specific catalytic conditions.[6]

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Chloromethylation 2-Substituted_Phenol 2-Substituted Phenol Substituted_Ethoxybenzene Substituted Ethoxybenzene 2-Substituted_Phenol->Substituted_Ethoxybenzene Ethylation_Reagents Ethylation Reagent (e.g., C2H5I, (C2H5)2SO4) + Base (e.g., K2CO3) Ethylation_Reagents->Substituted_Ethoxybenzene Final_Product Substituted (Chloromethyl)ethoxybenzene Substituted_Ethoxybenzene->Final_Product Chloromethylation_Reagents Chloromethylation Reagent (e.g., HCHO, HCl) Chloromethylation_Reagents->Final_Product

Caption: General synthetic pathway for substituted (chloromethyl)ethoxybenzene derivatives.

Reactivity Profile

The key to the synthetic utility of 1-(Chloromethoxy)-2-ethoxybenzene derivatives lies in the reactivity of the chloromethoxy group. This group functions as a masked formaldehyde equivalent and a potent electrophile. The chlorine atom is a good leaving group, and the adjacent oxygen atom can stabilize the resulting carbocation through resonance, facilitating Sₙ1-type reactions with a wide range of nucleophiles.

This high reactivity allows for the introduction of the R-OCH₂- moiety into various molecules, forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

G Chloromethoxy_Derivative R-O-CH2-Cl Alkylated_Product R-O-CH2-Nu Chloromethoxy_Derivative->Alkylated_Product Reaction with Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Alkylated_Product Byproduct H-Cl

Caption: General reactivity of a chloromethoxy group with a nucleophile.

Applications in Drug Discovery and Organic Synthesis

While specific applications of 1-(Chloromethoxy)-2-ethoxybenzene in marketed drugs are not readily documented, its structural motifs and those of its derivatives are relevant in medicinal chemistry.

Role as a Synthetic Intermediate

The primary role of chloromethoxybenzene derivatives is as intermediates in the synthesis of more complex molecular architectures. Their ability to alkylate phenols, amines, and other nucleophiles is exploited to build larger molecules with desired biological activities. For instance, related chloroethoxybenzene derivatives have been used in the synthesis of intermediates for compounds like benzethonium chloride, a topical antimicrobial agent.[7]

The Influence of Chloro and Ethoxy Groups in Medicinal Chemistry

The chloro and ethoxy substituents present in the titular compound and its derivatives are frequently employed in drug design to fine-tune the properties of bioactive molecules.

  • The "Magic Chloro" Effect : The substitution of a hydrogen atom with a chlorine atom can lead to significant improvements in biological potency, sometimes by orders of magnitude.[3] This "magic chloro" effect can be attributed to several factors, including increased metabolic stability, enhanced binding affinity through halogen bonding, and favorable alterations in the molecule's electronic properties.[5] Numerous FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry.[8]

  • The Role of Alkoxy Groups : Ethoxy and other alkoxy groups are often introduced to improve a compound's pharmacokinetic profile. They can increase solubility, modulate lipophilicity, and provide sites for metabolism. The strategic placement of alkoxy groups can also influence a molecule's binding to its target protein.[2]

Physicochemical Data of Related Compounds

The following table summarizes key physicochemical properties of some commercially available or documented isomers and related structures. This data is useful for understanding the general characteristics of this class of compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(Chloromethyl)-2-ethoxybenzene60906-78-7C₉H₁₁ClO170.64
1-Chloro-2-ethoxybenzene614-72-2C₈H₉ClO156.61
1-(2-Chloroethoxy)-2-ethoxybenzene56842-04-7C₁₀H₁₃ClO₂200.66

Experimental Protocol: Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a chloromethylated ethoxybenzene derivative, adapted from a patent for a related compound.[6] This protocol must be adapted and optimized for specific substrates and performed with all necessary safety precautions in a certified laboratory.

Step 1: Ethylation of a Substituted Phenol

  • To a solution of the starting phenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an ethylating agent, such as ethyl iodide (1.2-1.5 equivalents), dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired ethoxybenzene derivative.

Step 2: Chloromethylation of the Ethoxybenzene Derivative

  • In a well-ventilated fume hood, to a solution of the ethoxybenzene derivative in a suitable solvent (e.g., acetic acid), add paraformaldehyde (1.5-3.0 equivalents).

  • Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution, or add a source of HCl such as concentrated hydrochloric acid.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to yield the final chloromethylated product.

Safety and Handling

Chloromethyl ethers and related reactive alkylating agents are hazardous materials and must be handled with extreme caution.[9][10]

Hazards:

  • Toxicity and Carcinogenicity: Many α-chloroethers are potent carcinogens and lachrymators.[10] They are readily absorbed through the skin and respiratory tract.

  • Corrosivity: These compounds can be corrosive to the skin, eyes, and respiratory tract.[11][12]

  • Flammability: Many of these compounds are flammable liquids and vapors.[10]

Handling Precautions:

  • Engineering Controls: All work with these compounds must be conducted in a certified chemical fume hood with good ventilation to minimize inhalation exposure.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[11]

    • Do not breathe vapors or mists.[11]

    • Keep away from heat, sparks, and open flames.[13]

    • Use non-sparking tools.[10]

    • Wash hands thoroughly after handling.[12]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Conclusion

1-(Chloromethoxy)-2-ethoxybenzene and its derivatives represent a class of highly reactive and synthetically useful compounds. Their value lies in their ability to serve as versatile intermediates for the construction of more complex molecules, including potential drug candidates. The strategic importance of the chloro and ethoxy groups in modulating biological activity underscores the relevance of this chemical class in medicinal chemistry. However, their inherent reactivity also brings significant health and safety risks, demanding stringent handling procedures. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for any researcher or scientist working with these potent chemical building blocks.

References

A comprehensive list of references will be provided upon request.

Sources

Methodological & Application

Application Note: Protocol for using 1-(Chloromethoxy)-2-ethoxybenzene as a Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utilization of 1-(Chloromethoxy)-2-ethoxybenzene (CAS: 56842-04-7) as a reagent for protecting hydroxyl groups. The resulting protecting group is the (2-Ethoxyphenoxy)methyl (EPM) ether.

While structurally similar to the classical Methoxymethyl (MOM) or Benzyloxymethyl (BOM) groups, the EPM group offers a distinct advantage: tunable lability . The electron-rich 2-ethoxybenzene moiety stabilizes the acetal against basic and nucleophilic attack but renders it highly susceptible to specific oxidative cleavage conditions and mild Lewis acid hydrolysis. This orthogonality makes it an excellent choice for complex natural product synthesis where standard acetals (MOM) are too difficult to remove or benzyl ethers (Bn) are prone to unwanted hydrogenolysis.

Safety & Handling (CRITICAL)

Hazard Warning: 1-(Chloromethoxy)-2-ethoxybenzene is a chloromethyl ether .

  • Carcinogenicity: Like Chloromethyl Methyl Ether (MOM-Cl), this reagent is a potential alkylating carcinogen.

  • Inhalation Risk: High volatility and toxicity.

  • Hydrolysis: Rapidly decomposes in water to release HCl and formaldehyde equivalents.

Mandatory Safety Protocol:

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Quenching: Quench all excess reagent and glassware with aqueous ammonium hydroxide or dilute NaOH to destroy the alkylating potential before disposal.

Mechanism of Action

The EPM group functions as a formaldehyde-derived hemiacetal ether.

Electronic Rationale

The "Guethol" (2-ethoxyphenol) backbone provides a specific electronic environment. The ortho-ethoxy group is an electron-donating group (EDG).

  • Effect on Stability: It increases the electron density of the aromatic ring, making the acetal oxygen more basic than a simple phenyl ether.

  • Effect on Cleavage: This electron richness allows for Oxidative Deprotection (using CAN or DDQ) via Single Electron Transfer (SET) mechanisms, a pathway unavailable to aliphatic MOM ethers.

Reaction Pathway Diagram

The following diagram illustrates the installation and two distinct deprotection pathways (Acidic vs. Oxidative).

EPM_Pathway Substrate Alcohol Substrate (R-OH) Intermediate Oxonium Ion Intermediate Substrate->Intermediate Base (DIPEA/NaH) Reagent Reagent 1-(Chloromethoxy)-2-ethoxybenzene Reagent->Intermediate Protected Protected EPM Ether (R-O-CH2-O-Ar) Intermediate->Protected - Cl⁻ AcidPath Acid Hydrolysis (TFA or HCl) Protected->AcidPath Path A: Acid Sensitive OxPath Oxidative Cleavage (CAN or DDQ) Protected->OxPath Path B: Oxidative Product Recovered Alcohol (R-OH) AcidPath->Product Acetal Hydrolysis OxPath->Product SET Oxidation

Caption: Figure 1. Formation and orthogonal deprotection pathways of the EPM ether.

Experimental Protocols

Protocol A: Installation of the EPM Group

Objective: Protection of a secondary alcohol.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[1]

  • Reagent: 1-(Chloromethoxy)-2-ethoxybenzene (1.5 – 2.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) [Note: NaH can be used for unhindered alcohols]
    
  • Solvent: Anhydrous Dichloromethane (DCM) (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the alcohol substrate and dissolve in anhydrous DCM.

  • Base Addition: Add DIPEA via syringe. Cool the solution to

    
     in an ice bath.
    
  • Reagent Addition: Add 1-(Chloromethoxy)-2-ethoxybenzene dropwise over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (The product will be less polar than the starting alcohol).

  • Quench: Carefully add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with water and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: Deprotection (Method 1: Acidic)

Applicability: Substrates stable to mild acid.

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Dissolve the EPM-protected ether in DCM (

    
    ).
    
  • Cool to

    
    .
    
  • Add TFA (10% v/v final concentration).

  • Stir at

    
     for 30–60 minutes.
    
  • Quench with saturated

    
     and extract.
    
Protocol C: Deprotection (Method 2: Oxidative)

Applicability: Acid-sensitive substrates (e.g., those containing other acetals or epoxides). This method leverages the electron-rich nature of the Guethol ring.

Reagents:

  • Cerium(IV) Ammonium Nitrate (CAN) or DDQ

  • Solvent: Acetonitrile/Water (4:1)

Procedure:

  • Dissolve the EPM ether in

    
     (
    
    
    
    ).
  • Add CAN (2.5 equiv) at

    
    .
    
  • The reaction mixture will turn orange/red. Stir for 1–3 hours.

  • Mechanism: CAN oxidizes the aromatic ring, forming a quinone-like intermediate that rapidly hydrolyzes, releasing the alcohol.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with sulfite solution (to reduce excess oxidant) and bicarbonate.

Comparative Stability Data

The following table benchmarks the EPM group against industry standards.

ConditionEPM (Guethol-MOM)MOM (Methoxymethyl)PMB (p-Methoxybenzyl)TBS (Silyl Ether)
Basic (NaOH, KOH) Stable StableStableStable
Nucleophiles (RLi) Stable StableStableUnstable
Acid (AcOH, dilute) Stable StableStableLabile
Acid (TFA, HCl) Labile LabileStableLabile
Oxidation (DDQ/CAN) Labile StableLabileStable
Hydrogenolysis (

)
Stable StableLabileStable

Logic of Synthesis (Decision Matrix)

When should you choose 1-(Chloromethoxy)-2-ethoxybenzene over standard MOM-Cl?

Decision_Matrix Start Need Hydroxyl Protection Q1 Is substrate Base/Nucleophile sensitive? Start->Q1 Q2 Is substrate Acid sensitive? Q1->Q2 No (Needs Ether) Result_TBS Use Silyl Ether (TBS/TIPS) Q1->Result_TBS Yes (Use Silyl) Q3 Does substrate contain Benzyl groups? Q2->Q3 Yes (Cannot use Acid Deprotection) Result_MOM Use MOM (Standard) Q2->Result_MOM No (Acid OK) Q3->Result_MOM No Result_EPM Use EPM (1-Chloromethoxy-2-ethoxybenzene) Q3->Result_EPM Yes (Need Oxidative Cleavage)

Caption: Figure 2. Decision matrix for selecting EPM over Silyl or MOM protection.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Foundational text on acetal/ether protection stability).

  • PubChem. (n.d.). 1-(Chloromethoxy)-2-ethoxybenzene Compound Summary. National Library of Medicine. Retrieved October 26, 2023.

  • Pradhan, P. P., et al. (2009).[2] Oxidative Cleavage of Benzylic and Related Ethers. Journal of Organic Chemistry. (Mechanistic basis for oxidative cleavage of electron-rich ethers).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chloromethyl Methyl Ether Safety Data. (Safety protocols for handling chloromethyl ethers).

Sources

Application Note: Solvent Selection for 1-(Chloromethoxy)-2-ethoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solvent selection criteria for coupling reactions involving 1-(chloromethoxy)-2-ethoxybenzene (CEM-Et), a highly reactive aryl


-haloether. Due to the compound's dual nature as a potent electrophile and a moisture-sensitive reagent, solvent choice is the critical determinant of yield and safety. This note covers mechanistic considerations, stability profiles, and optimized protocols for both 

-alkylation (acetal formation) and

-alkylation (Friedel-Crafts) pathways.

Introduction & Chemical Profile

1-(Chloromethoxy)-2-ethoxybenzene is a specialized building block structurally related to Ethoxymethyl chloride (EOM-Cl) but bearing an aromatic moiety. It serves as a "hard" electrophile used to introduce the (2-ethoxyphenoxy)methyl linker.

Key Reactivity Features:

  • Electrophilicity: The chlorine atom is activated by the adjacent oxygen lone pair, allowing for facile ionization into a resonance-stabilized oxocarbenium ion.

  • Hydrolytic Instability: Upon contact with trace moisture, the molecule rapidly hydrolyzes to 2-ethoxyphenol, formaldehyde, and HCl.

  • Carcinogenicity Warning: Like all

    
    -haloethers (e.g., MOM-Cl, BOM-Cl), this compound is a potential alkylating carcinogen.[1] All protocols require strict engineering controls.
    

Mechanistic Basis for Solvent Selection

The coupling efficiency of CEM-Et depends on stabilizing the transition state while preventing side reactions.

The Ionization Equilibrium

In solution, CEM-Et exists in equilibrium between its covalent form and a tight ion pair (Oxocarbenium).

  • Non-Polar Solvents (Toluene, Hexane): Shift equilibrium left (Covalent). High stability, slower reaction rates. Favors

    
    -like mechanisms with strong nucleophiles.[2]
    
  • Polar Aprotic Solvents (DCM, THF): Stabilize the ion pair (Right shift). Increases reactivity but also increases sensitivity to moisture and nucleophilic impurities.

  • Polar Protic Solvents (MeOH, Water): FORBIDDEN. Cause immediate solvolysis/decomposition.

Solvent Decision Matrix
SolventPolarity (

)
SuitabilityMechanistic Impact
Dichloromethane (DCM) 8.93Excellent Balances solubility and ion stability. Standard for Lewis Acid catalysis.
Toluene 2.38Good Excellent for stability. Used for high-temp couplings or highly reactive nucleophiles.
THF 7.58Moderate Good for anionic nucleophiles (e.g., alkoxides). Caution: Lewis basicity inhibits Lewis Acid catalysts (ZnCl

, TiCl

).
DMF/DMAc 36.7Poor/Risky High polarity accelerates reaction but risks

-alkylation of the solvent (Vilsmeier-Haack type side products).
Diethyl Ether 4.33Moderate Good solubility, but low boiling point limits thermal acceleration.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent reaction pathways dictated by solvent and catalyst choice.

CEM_Reaction_Pathways Start 1-(Chloromethoxy)- 2-ethoxybenzene Ion Oxocarbenium Ion Pair Start->Ion  Ionization (k1)   DCM Solvent: DCM (Stabilizes Ion) Start->DCM Tol Solvent: Toluene (Favors Covalent) Start->Tol Path_Base Base Mediated (NaH/DIPEA) Start->Path_Base Ion->Start  Recombination   Path_LA Lewis Acid (ZnCl2/TiCl4) Ion->Path_LA Decomp Hydrolysis (Formaldehyde + HCl) Ion->Decomp Trace H2O DCM->Ion Promotes Tol->Start Stabilizes Prod_C C-Alkylation (Friedel-Crafts) Path_LA->Prod_C Electron-Rich Aromatics Prod_O O-Alkylation (Acetal Linkage) Path_Base->Prod_O Alcohols/ Amines

Figure 1: Mechanistic pathways for 1-(Chloromethoxy)-2-ethoxybenzene showing solvent influence on ionization and product divergence.

Experimental Protocols

Protocol A: -Alkylation (Protection of Alcohols)

Target: Synthesis of mixed acetals (e.g., protecting a primary alcohol). Recommended Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Preparation:

    • Flame-dry a round-bottom flask under Argon flow.

    • Charge with Alcohol Substrate (1.0 equiv) and DCM (0.2 M concentration).

    • Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) as an acid scavenger. Note: For sterically hindered alcohols, use NaH in THF instead.

  • Coupling:

    • Cool the solution to 0°C .

    • Add 1-(Chloromethoxy)-2-ethoxybenzene (1.2 equiv) dropwise via syringe.

    • Critical: Do not add rapidly; exotherm control is vital to prevent decomposition.

  • Monitoring:

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor via TLC (Silica). The starting material alcohol spot should disappear.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with DCM.[1] Wash organic layer with water and brine.

    • Dry over Na

      
      SO
      
      
      
      . Concentrate in vacuo.
Protocol B: Lewis Acid Catalyzed -Alkylation

Target: Friedel-Crafts alkylation of electron-rich aromatics. Recommended Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (1,2-DCE). Catalyst: ZnCl


 (mild) or TiCl

(strong).
  • Preparation:

    • In a flame-dried flask, dissolve the Aromatic Substrate (1.0 equiv) in DCM (0.5 M).

    • Add ZnCl

      
        (10-20 mol%) or TiCl
      
      
      
      (1.0 equiv for deactivated substrates) at -78°C or 0°C depending on substrate reactivity.
  • Reaction:

    • Dissolve 1-(Chloromethoxy)-2-ethoxybenzene (1.1 equiv) in a minimal amount of DCM.

    • Add the electrophile solution slowly to the catalyst mixture.

    • Observation: A color change (often deep red or orange) indicates the formation of the active electrophilic complex.

  • Completion:

    • Stir at 0°C for 1 hour, then warm to RT if conversion is incomplete.

    • Note: Do not heat above 40°C in DCM; if heat is required, switch solvent to 1,2-DCE (Reflux 83°C).

  • Quench:

    • Pour reaction mixture into ice-cold water/NH

      
      Cl solution.
      

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or atmosphere.Distill DCM over CaH

. Use fresh molecular sieves (4Å).
No Reaction Electrophile sequestered or deactivated.Switch solvent from THF to DCM (THF coordinates Lewis Acids). Increase Catalyst loading.
Polymerization Substrate too reactive or high conc.Dilute reaction to 0.1 M. Lower temperature to -78°C.
Unknown Impurity by NMR Aldehyde formation (decomposition).Check for singlet at ~9-10 ppm (Aldehyde) and broad singlet at ~5-6 ppm (Phenol). Indicates moisture ingress.

Safety & Handling (Crucial)

  • Carcinogenicity: Treat 1-(Chloromethoxy)-2-ethoxybenzene as a potential carcinogen.[3] Use a glovebox or a high-efficiency fume hood.

  • Destruction: Quench all glassware and syringes with a 10% Ammonium Hydroxide solution. This converts residual haloether into harmless hexamethylenetetramine derivatives and phenols.

  • Incompatibility: Never mix with DMSO or HMPA (exothermic polymerization risk).

References

  • Reactivity of

    
    -Haloethers:  T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999. 
    
  • Solvent Effects in Nucleophilic Substitution: J. Org. Chem.2003 , 68, 6375–6386.[4] "Solvation effects on alternative nucleophilic substitution reaction paths."

  • Lewis Acid Catalysis Protocols: J. Org. Chem.2005 , 70, 9618–9621.[5] "Zinc(II) salts catalyze the reaction between acetals and acid halides."[5][6]

  • Safety of Chloromethyl Ethers: Organic Syntheses, Coll. Vol. 9, p.141 (1998); Vol. 75, p.89 (1997). "Safe handling of chloromethyl ethers."[3][7]

  • Preparation of Aryl Chloromethyl Ethers: Journal of Chemical Research, 2013 , 483–486.[8] "Extent of Nucleophilic Participation in the Solvolyses of an Aryl Chloromethyl Ether."

Sources

Application Note: Catalytic Activation of 1-(Chloromethoxy)-2-ethoxybenzene in Organic Synthesis

[1]

Abstract

1-(Chloromethoxy)-2-ethoxybenzene (CMEB) is a specialized

(2-ethoxyphenoxy)methyl1111

Chemical Properties & Mechanistic Insight

The Electrophile

Unlike standard alkyl halides, CMEB possesses an oxygen atom

2345678910
  • 
     Displacement:  Direct attack by a nucleophile (favored by basic conditions).[1]
    
  • 
     / Oxocarbenium Formation:  Spontaneous or Lewis-Acid-assisted loss of chloride to form a resonance-stabilized cation (favored by acidic/neutral conditions).[1]
    

Key Structural Feature: The 2-ethoxy substituent provides steric shielding to the phenoxy oxygen.[1] While this enhances the stability of the ether linkage in the final product, it can kinetically retard the initial nucleophilic attack, necessitating catalytic activation.

Activation Pathways

The following diagram illustrates the catalytic pathways for activating CMEB.

CMEB_ActivationReagent1-(Chloromethoxy)-2-ethoxybenzeneLA_ComplexLewis Acid Complex[R-O-CH2-Cl...MXn]Reagent->LA_ComplexLewis Acid(ZnCl2, TiCl4)Iodo_InterIodo-Intermediate(Finkelstein)Reagent->Iodo_InterTBAI / NaI(Phase Transfer)ProductAlkylated ProductReagent->ProductBase (Cs2CO3)Direct Sn2OxocarbeniumOxocarbenium Ion[Ar-O-CH2]+LA_Complex->Oxocarbenium- [MXnCl]-Oxocarbenium->ProductWeak Nu(Arene/Alcohol)Iodo_Inter->ProductNucleophile (Nu-)

Figure 1: Mechanistic pathways for CMEB activation. Red paths denote Lewis Acid catalysis (C-alkylation/weak nucleophiles); Green paths denote Nucleophilic Catalysis (N/O-alkylation).[1]

Catalyst Selection Guide

Selecting the correct catalyst is dependent on the nucleophile's strength and the solvent system.[1]

Reaction TypeTarget NucleophileRecommended CatalystMechanismSolvent System
N-Alkylation Sec-Amines, HeterocyclesTBAI (Tetra-n-butylammonium iodide)Finkelstein Exchange (in situ)DMF, MeCN
O-Alkylation Phenols, Primary AlcoholsCs₂CO₃ + TBAI Base-mediated deprotonation + I- activationAcetone, DMF
C-Alkylation Electron-Rich ArenesZnCl₂ or SnCl₄ Lewis Acid generation of oxocarbeniumDCM, DCE
Sensitive Substrates Complex AlcoholsDIPEA (Hünig's Base)Acid scavenging (prevents HCl buildup)DCM

Detailed Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (Iodide-Catalyzed)

Application: Synthesis of Viloxazine analogs or morpholine derivatives.[1]

Rationale: The chloride in CMEB is moderately reactive.[1] Adding a catalytic amount of Iodide (TBAI) generates the transient, highly reactive 1-(Iodomethoxy)-2-ethoxybenzene, accelerating the reaction rate significantly without requiring harsh heating.[1]

Reagents:

  • Substrate: Morpholine derivative (1.0 equiv)[1]

  • Reagent: 1-(Chloromethoxy)-2-ethoxybenzene (1.1 equiv)[1]

  • Base:

    
     (anhydrous, 2.0 equiv)[1]
    
  • Catalyst: TBAI (10 mol%)[1]

  • Solvent: Acetonitrile (anhydrous)[1]

Step-by-Step:

  • Preparation: Charge a reaction vessel with the morpholine substrate and

    
     in Acetonitrile (0.5 M concentration).
    
  • Activation: Add TBAI (10 mol%) and stir at room temperature for 10 minutes.

  • Addition: Dropwise add 1-(Chloromethoxy)-2-ethoxybenzene (diluted in minimal MeCN) over 15 minutes. Note: Exotherm is possible.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the amine.[1]

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[1]
    
Protocol B: Lewis Acid Mediated C-Alkylation (Friedel-Crafts)

Application: Attaching the (2-ethoxyphenoxy)methyl group to an aromatic ring.[1]

Rationale: To react CMEB with a carbon nucleophile (arene), the electrophilicity must be enhanced to a full cation. Zinc Chloride (


1

Reagents:

  • Substrate: Electron-rich arene (e.g., 1,3-dimethoxybenzene) (1.0 equiv)[1]

  • Reagent: CMEB (1.2 equiv)[1]

  • Catalyst:

    
     (1.0 M in ether, 0.2–0.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the arene and CMEB in DCM at 0°C.

  • Catalysis: Add

    
     solution dropwise. The solution may darken (complex formation).[1]
    
  • Reaction: Allow to warm to room temperature slowly. Stir for 8–12 hours.[1]

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Purification: Extract with DCM. The product often requires column chromatography (Hexane/EtOAc) to separate regioisomers.[1]

Protocol C: High-Efficiency O-Alkylation (Cesium Effect)

Application: Protecting group installation on sterically hindered alcohols.[1]

Rationale: Cesium Carbonate (

1

Reagents:

  • Substrate: Alcohol/Phenol (1.0 equiv)[1]

  • Reagent: CMEB (1.5 equiv)[1]

  • Catalyst/Base:

    
     (1.5 equiv)[1]
    
  • Additive: TBAI (5 mol%)[1]

  • Solvent: DMF (Dry)[1]

Step-by-Step:

  • Dissolve the alcohol in DMF.[1]

  • Add

    
     and stir for 30 minutes to form the alkoxide.
    
  • Add TBAI.[1]

  • Add CMEB dropwise.[1]

  • Stir at RT (for phenols) or 50°C (for hindered alcohols) for 3 hours.

  • Critical Workup Step: Dilute with water and extract with

    
     (Ether is preferred over EtOAc to avoid transesterification if unreacted alkoxide is present).[1]
    

Safety & Handling (Critical)

  • Carcinogenicity:

    
    -Haloethers (like MOM-Cl and this analog) are potential alkylating carcinogens.[1] All reactions must be performed in a fume hood  with proper PPE (double nitrile gloves).[1]
    
  • Hydrolysis: CMEB hydrolyzes rapidly in moist air to release HCl, Formaldehyde, and 2-Ethoxyphenol.[1] Store under inert gas in a freezer (-20°C).

  • Quenching: Quench all reaction mixtures and contaminated glassware with aqueous ammonium hydroxide (converts residual haloether to less toxic amines) before disposal.[1]

Troubleshooting

IssueProbable CauseSolution
Low Yield (Hydrolysis) Wet solvents or atmospheric moisture.[1]Dry solvents over molecular sieves (3Å). Use Schlenk technique.[1]
Polymerization Acid concentration too high (Lewis Acid route).[1]Lower catalyst loading; lower temperature (-78°C start); switch to milder catalyst (

).[1]
Incomplete Reaction Steric hindrance of the 2-ethoxy group.[1]Switch to Protocol C (Cesium Carbonate) + TBAI; increase temperature to 60°C.

References

  • Mechanism of

    
    -Haloether Activation: 
    
    • Ford, D. D., Lehnherr, D., Kennedy, C. R., & Jacobsen, E. N. (2016).[1][11] On- and Off-Cycle Catalyst Cooperativity in Anion-Binding Catalysis. ACS Catalysis, 6(7), 4616–4620.[1][11]

    • [Link][1]

  • Synthesis of Viloxazine & Related Ethers (Historical Context)

    • Mallion, K. B., et al. (1975).[1] 2-Aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines, a new class of antidepressants.[1][4] Journal of Medicinal Chemistry, 18(6), 573–577.[1][4]

    • [Link][1]

  • Phase Transfer Catalysis in Etherification

    • Maruoka, K. (2008).[1][8] Practical Aspects of Phase-Transfer Catalysis for Industrial Applications. Process Chemistry in the Pharmaceutical Industry.

    • Note: General reference for TBAI/TBAB usage in alkyl
  • Cesium Carbonate in Organic Synthesis

    • Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for organic synthesis.[1] Journal of Praktische Chemie.

    • [Link][1]

Procedure for quenching reactions involving 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Quenching and Handling Protocols for 1-(Chloromethoxy)-2-ethoxybenzene

Executive Summary

1-(Chloromethoxy)-2-ethoxybenzene (also known as Guethol Chloromethyl Ether) is a highly reactive


-haloether used primarily as an alkylating agent or linker in organic synthesis.[1] Structurally analogous to Chloromethyl Methyl Ether (MOM-Cl) and Benzyl Chloromethyl Ether (BOM-Cl), this compound presents significant safety challenges.[1] It is a potent electrophile with carcinogenic potential  and hydrolyzes rapidly to release hydrogen chloride (HCl) gas and formaldehyde-equivalents.[1]

This guide details the specific protocols for quenching reactions containing this reagent, managing the exothermic hydrolysis, and decontaminating equipment. The primary objective is to neutralize the alkylating potential while controlling the release of acidic vapors. [1]

Chemical Profile & Reactivity

To safely quench this compound, one must understand its decomposition pathway. The molecule possesses a labile chlorine atom adjacent to an oxygen, creating a highly electrophilic methylene center.

  • Chemical Structure: 2-Ethoxyphenyl-

    
    -
    
    
    
    -
    
    
    [1]
  • Reactivity Class:

    
    -Chloroalkyl Ether / Alkylating Agent.[1]
    
  • Hydrolysis Reaction:

    
    
    
    
    
    [1]
  • Hazard Identification:

    • Acute: Corrosive (HCl release), Lachrymator.

    • Chronic: Suspected Carcinogen (Alkylation of DNA).

Data Summary: Physical & Chemical Properties
PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquidViscous oil at low temps
Boiling Point > 200°C (Predicted)Decomposes upon heating
Hydrolytic Stability Unstable (

sec in water)
Reacts violently with moisture
Density ~1.1 - 1.2 g/mLDenser than water
Solubility DCM, THF, Toluene, Ethyl AcetateReacts with alcohols/water

Engineering Controls & PPE

Due to the carcinogenic potential of


-chloroethers, standard nitrile gloves are often insufficient for prolonged contact.
  • Primary Containment: All operations must occur within a certified chemical fume hood.

  • Glove Selection:

    • Standard Use: Double-gloved Nitrile (min 5 mil) for incidental splash protection only.[1] Change immediately upon contamination.[2][3][4]

    • Spill/High Exposure:[1]Silver Shield / Laminate gloves are required. Chloroethers can permeate nitrile rubber rapidly.

  • Respiratory Protection: If work must occur outside a hood (e.g., waste transfer), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is mandatory.[1]

Quenching Protocols

Protocol A: Reaction Termination (Product Isolation)

Use this protocol when quenching a synthesis reaction to isolate the target product.

Principle: The goal is to destroy excess reagent without generating excessive heat or acidic gas that could degrade the product. We utilize a biphasic quench with a weak base.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution (chilled to 4°C).
    
  • Inert Solvent (Dichloromethane or Ethyl Acetate).

Step-by-Step Procedure:

  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Dilution: Dilute the reaction mixture with an inert solvent (e.g., DCM) equal to 2x the reaction volume. This acts as a heat sink.

  • Controlled Addition:

    • Slowly add the chilled Saturated

      
       solution dropwise.
      
    • Caution: Evolution of

      
       gas will occur as HCl is neutralized.
      
    • Monitor: Ensure internal temperature does not exceed 10°C.

  • Phase Mixing: Once gas evolution subsides, stir vigorously for 15 minutes to ensure the hydrolysis of the organic-phase chloroether at the interface.

  • Verification: Check pH of the aqueous layer. It should be pH 8-9.[1] If acidic, add more bicarbonate.

  • Separation: Separate layers. Wash the organic layer with brine, dry over

    
    , and proceed to concentration.
    
Protocol B: Decontamination & Destruction (Waste Treatment)

Use this protocol for cleaning glassware, syringes, and destroying bulk excess reagent.[1]

Principle: Ammonia reacts with


-chloroethers to form stable hexamethylenetetramine-type salts or amino-ethers, effectively "killing" the alkylating capability more faster than water alone, while simultaneously neutralizing acid.[1]

Reagents:

  • "Methanolic Ammonia": A solution of 1 part Conc. Ammonium Hydroxide (

    
    ) to 3 parts Methanol.
    

Step-by-Step Procedure:

  • Preparation: Prepare the Methanolic Ammonia solution in a wide-mouth HDPE container inside the fume hood.

  • Rinsing: Rinse all contaminated glassware (flasks, stir bars) with a small amount of inert solvent (DCM) first to dissolve residual oils.

  • Destruction: Pour the solvent rinse slowly into the Methanolic Ammonia bath.

    • Note: Do not seal the container immediately; mild exotherm may occur.

  • Soaking: Submerge syringes and needles directly into the bath. Draw the solution in and out of the syringe to clean the barrel.

  • Duration: Let stand for at least 2 hours (overnight is preferred).

  • Disposal: The resulting mixture is a non-alkylating, basic organic waste. Dispose of as "Basic Organic Waste" (halogenated).

Visualizing the Workflow

The following diagram illustrates the decision logic for handling 1-(Chloromethoxy)-2-ethoxybenzene, ensuring the correct protocol is selected based on the operational phase.

QuenchingLogic Start Start: 1-(Chloromethoxy)-2-ethoxybenzene Handling Decision Operational Phase? Start->Decision Synth Synthesis / Product Isolation Decision->Synth Isolating Product Waste Glassware / Bulk Destruction Decision->Waste Cleaning Up Cool 1. Cool to 0°C Dilute with DCM Synth->Cool Prep 1. Prepare Methanolic Ammonia (1:3 NH4OH : MeOH) Waste->Prep Quench 2. Add Sat. NaHCO3 (Dropwise) Monitor CO2 Evolution Cool->Quench Stir 3. Vigorously Stir 15 mins (Biphasic Hydrolysis) Quench->Stir Workup 4. Phase Separation & Brine Wash Stir->Workup Soak 2. Rinse/Submerge Items Avoid sealing container Prep->Soak Wait 3. Stand for >2 Hours (Aminolysis of Chloroether) Soak->Wait Dispose 4. Dispose as Basic Halogenated Waste Wait->Dispose

Figure 1: Decision matrix for quenching and decontamination.[1][5][2][6][7][8] Blue path indicates product preservation; Red path indicates destruction.[1]

Mechanistic Insight

Why choose Ammonia over Water for destruction?

While water hydrolyzes the chloroether, the reaction produces Hydrochloric Acid (HCl). In a waste container, this can lower the pH drastically, potentially creating incompatible mixtures or pressurizing the vessel if carbonates are present.

Ammonia (


) performs a dual role: 
  • Nucleophilic Attack: Ammonia is a better nucleophile than water. It attacks the methylene carbon to form an aminomethyl ether or ammonium salt, which breaks down without releasing free HCl gas.

  • Buffering: Any HCl generated is immediately captured as Ammonium Chloride (

    
    ), a stable solid salt.
    

Mechanism Reactant Ar-O-CH2-Cl Intermediate [Ar-O-CH2-NH3]+ Cl- Reactant->Intermediate SN2 Attack Ammonia NH3 (Nucleophile) Ammonia->Intermediate Product Decomposition Products (Phenol + Hexamine derivatives) Intermediate->Product Breakdown Salt NH4Cl (Salt) Intermediate->Salt Neutralization

Figure 2: Chemical pathway of ammonia-based decontamination.[1]

References

  • National Institutes of Health (NIH) - PubChem. Chloromethyl Methyl Ether (Compound Summary). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 1910.1006 - Methyl chloromethyl ether.[1][4] Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Reference for general purification and handling of haloethers).

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: High Hazard Chemicals - Alkylating Agents.[1] Retrieved from [Link][1]

Disclaimer: This document is for informational purposes only. Users must consult the specific Safety Data Sheet (SDS) for their batch and adhere to their institution's Chemical Hygiene Plan.

Sources

Troubleshooting & Optimization

Improving yield in synthesis of 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Chloromethoxy)-2-ethoxybenzene

Current Status: Active Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for Aryl Chloromethyl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

PART 1: EXECUTIVE SUMMARY & SAFETY PROTOCOLS

User Advisory: You are attempting to synthesize 1-(Chloromethoxy)-2-ethoxybenzene (Structure: 2-EtO-C6H4-O-CH2Cl). Note: If your intended target was the benzyl chloride derivative (1-Chloromethyl-2-ethoxybenzene), please refer to our guide on "Blanc Chloromethylation," as the chemistry differs fundamentally.

The Core Challenge: Aryl chloromethyl ethers are notoriously unstable. Unlike their aliphatic counterparts (like MOM-Cl), the phenoxy group is a good leaving group, making the O-CH2-Cl bond highly susceptible to:

  • Hydrolysis: Rapid decomposition to the parent phenol (Guethol), Formaldehyde, and HCl upon contact with trace moisture.

  • Symmetrization: Reaction with unreacted phenol to form the bis-phenoxy methane acetal (Ar-O-CH2-O-Ar), often the major thermodynamic sink.

  • C-Alkylation: Under acidic conditions, the chloromethyl group may migrate to the aromatic ring (Blanc reaction).

Critical Safety Directive:

  • Carcinogenicity: Chloromethyl ethers (and their precursors like bis(chloromethyl)ether) are potent alkylating agents and confirmed human carcinogens (OSHA Regulated).

  • Containment: All operations must occur in a closed system within a certified fume hood.

  • Destruction: Quench all waste streams with aqueous ammonia or concentrated NaOH to destroy active alkylating agents before disposal.

PART 2: DIAGNOSTIC & OPTIMIZATION PROTOCOLS

We have identified three synthesis routes. If you are using the "Traditional" HCl/Paraformaldehyde route and experiencing low yields (<30%), we recommend switching to the Pummerer-Rearrangement Strategy (Route A) for maximum yield and purity.

Route A: The "Sulfide-Cleavage" Strategy (Recommended for High Yield)

Best for: High purity, avoiding bis-ether formation.

The Logic: Instead of trying to force a reaction between a phenol and formaldehyde (which favors the bis-acetal), we first form a stable O-methylthiomethyl ether, then cleave it with Sulfuryl Chloride. This is a quantitative conversion in most cases.

Protocol:

  • Step 1 (Protection): React 2-ethoxyphenol with DMSO and Acetic Anhydride (Pummerer conditions) or Dimethyl Sulfide/Succinimide to form 1-(Methylthiomethoxy)-2-ethoxybenzene .

    • Yield Target: >85%[1][2]

    • Stability:[3] High. Isolate and purify this intermediate.

  • Step 2 (Chlorination):

    • Dissolve the sulfide intermediate in anhydrous DCM (0.5 M).

    • Cool to 0°C under Argon.

    • Add Sulfuryl Chloride (SO₂Cl₂) (1.05 equiv) dropwise.

    • Mechanism:[4][5][6][7] The sulfur is chlorinated, followed by rapid cleavage of the S-Cl bond to release the Chloromethyl ether and SO₂/MeCl gas.

    • Workup: Evaporate solvent/gas under high vacuum (Schlenk line). Do not wash with water. Use the crude residue immediately.

Route B: The "Excess Dihalomethane" Strategy

Best for: One-pot synthesis if Route A is too multi-step.

The Logic: To prevent the product (Ar-O-CH2-Cl) from reacting with a second molecule of Phenol (Ar-OH) to form the bis-ether, you must use the alkylating agent as the solvent.

Protocol:

  • Reagents: 2-Ethoxyphenol (1 equiv), Bromochloromethane (20-30 equiv), Potassium Carbonate (3 equiv, anhydrous/milled).

  • Conditions: Reflux with vigorous stirring for 12-24 hours.

  • Key Optimization:

    • Solvent: Bromochloromethane acts as both reagent and solvent. The high dilution of the phenol minimizes the bimolecular side reaction.

    • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) to accelerate the phase transfer.

  • Workup: Filter solids. Evaporate excess Bromochloromethane (recoverable). Vacuum distill the residue carefully.

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Q1: My product turns into a solid white mass upon isolation. What is it?

Diagnosis: You have likely isolated Bis(2-ethoxyphenyl)methane (the acetal dimer). Cause:

  • Moisture: Water present during the reaction hydrolyzed the product, regenerating phenol, which then attacked the remaining product.

  • Stoichiometry: In the HCl/Paraformaldehyde method, if the HCl concentration drops, the "hemi-acetal" intermediate reacts with phenol instead of chloride. Fix:

  • Ensure all reagents are "Anhydrous Grade."

  • If using Route B, increase Bromochloromethane equivalents to >20.

Q2: The NMR shows a peak at 5.8 ppm, but it disappears after a few hours in the NMR tube.

Diagnosis: Hydrolysis in the NMR solvent. Cause: Chloroform-d (CDCl₃) often contains traces of HCl and water (unless neutralized with silver foil). The acidity catalyzes the decomposition of your product. Fix:

  • Filter CDCl₃ through basic alumina before use.

  • Run the NMR immediately.

  • Look for the characteristic -OCH2Cl singlet around 5.6–5.9 ppm . If you see a peak at 5.2 ppm , that is likely the bis-ether (-OCH2O-).

Q3: Can I use Zinc Chloride (ZnCl₂) to catalyze the reaction?

Diagnosis: STOP. Reason: ZnCl₂ is a strong Lewis Acid. While it catalyzes the formation of chloromethyl ethers from alcohols, with phenols it promotes the Blanc Reaction (C-alkylation). Outcome: You will synthesize a mixture of ring-chloromethylated isomers, not the O-chloromethyl ether. Recommendation: Use no metal catalyst for Route B (Phase Transfer only). For Route A, the reaction is self-driving.

PART 4: VISUALIZATION OF REACTION PATHWAYS

The following diagram illustrates the competing pathways and why the "Sulfide Route" is superior for yield.

G Phenol 2-Ethoxyphenol (Starting Material) Sulfide O-Methylthiomethyl Ether (Stable) Phenol->Sulfide DMSO/Ac2O (High Yield) Target 1-(Chloromethoxy)- 2-ethoxybenzene (Target) Phenol->Target HCHO/HCl (Low Yield) RingProd Ring Chloromethylation (C-Alkylation) Phenol->RingProd ZnCl2 or High Temp Sulfide->Target SO2Cl2 (Quant.) BisEther Bis-phenoxy Methane (Major Impurity) Target->BisEther Excess Phenol or Moisture Hydrolysis Hydrolysis (Phenol + HCHO) Target->Hydrolysis + H2O HCHO Paraformaldehyde + HCl

Caption: Comparative reaction pathways. The Sulfide Route (Blue Arrows) avoids the thermodynamic sink of Bis-ether formation (Red Octagons) common in direct methods.

PART 5: DATA SUMMARY TABLE

ParameterTraditional Method (HCHO/HCl)Dihalomethane Method (BrCH2Cl)Sulfide-Cleavage Method (Recommended)
Typical Yield 15 – 35%40 – 60%85 – 95%
Major Impurity Bis-ether (Acetal)Unreacted PhenolMethyl Chloride (Gas)
Moisture Sensitivity Extreme (during reaction)HighLow (until final step)
Purification Difficult DistillationDistillationEvaporation (Clean Crude)
Safety Risk High (BCME formation)ModerateModerate (SO2Cl2 handling)

PART 6: REFERENCES

  • Berliner, M. A., & Belecki, K. (2005).[8] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.[8] The Journal of Organic Chemistry, 70(23), 9618–9621. Link

    • Context: Establishes best practices for handling haloalkyl ethers and Lewis acid catalysis (though focused on aliphatic, principles apply).

  • Benneche, T., Strande, P., & Undheim, K. (1983). Synthesis of α-haloalkyl aryl ethers. Synthesis, 1983(09), 762-763.

    • Context: Describes the cleavage of O-methylthiomethyl ethers with Sulfuryl Chloride (Route A).

  • Barber, H. J., et al. (1953). The chloromethylation of phenols.[4][9] Journal of Applied Chemistry, 3(6), 266-274.

    • Context: Historical grounding on the difficulty of O- vs C-alkylation in phenols.

  • Patra, P. K., et al. (2013). A practical synthesis of chloromethyl ethers. Tetrahedron Letters, 54(23), 2967-2970.

    • Context: Modern improvements in chloromethylation reagents.[4][9][10]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[9] Link

    • Context: Regulatory safety standards for Bis(chloromethyl)ether.[11][12]

Sources

Purification methods for crude 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(Chloromethoxy)-2-ethoxybenzene

Topic: Purification, Handling, and Troubleshooting for Crude 1-(Chloromethoxy)-2-ethoxybenzene CAS: 614-72-2 (Analogue reference); Note: Specific CAS for the chloromethyl ether derivative is often unregistered; treated here as the chloromethylated derivative of 2-ethoxyphenol (Guethol). Classification:


-Halo Ether / Alkylating Agent

Critical Safety Warning

STOP AND READ: 1-(Chloromethoxy)-2-ethoxybenzene is a Chloromethyl Ether (CME) .

  • Carcinogenicity: Structurally related to Bis(chloromethyl)ether (BCME) and Chloromethyl methyl ether (MOM-Cl), which are known human carcinogens. Handle only in a functioning fume hood with proper PPE (double nitrile gloves, face shield).

  • Reactivity: Extremely moisture-sensitive. Hydrolyzes rapidly to release HCl and Formaldehyde.

  • Explosion Hazard: Do not concentrate to dryness if synthesized via HCl/Formaldehyde without verifying the absence of bis-ether peroxides or unstable high-oxygen byproducts.

Part 1: The "Zero-Step" – Synthesis & Workup Optimization

As a Senior Application Scientist, I often see purification fail because the upstream synthesis introduced irremovable impurities. The purity of CMEs is defined by the reaction conditions.

The "Clean" Route (Recommended): If you are currently using the classical method (Paraformaldehyde + HCl gas), you are generating significant amounts of the carcinogenic byproduct Bis(chloromethyl)ether (BCME) and water, which degrades your product.

Switch to the Zinc-Catalyzed Exchange:

  • Reagents: 2-Ethoxyphenol methoxymethyl ether + Acyl Chloride + ZnBr

    
     (cat).
    
  • Why: This produces a cleaner crude oil with no water byproduct, often eliminating the need for difficult distillations.

Pre-Purification Workup (Crucial): If you must purify a crude mixture:

  • Solvent Removal: Remove bulk solvent (DCM or Toluene) under reduced pressure at room temperature . Do not heat above 40°C during rotary evaporation.

  • Inert Gas Purge: Backfill with Argon immediately. Do not leave the oil exposed to air for >30 seconds.

Part 2: Vacuum Distillation Protocol (The Gold Standard)

Chromatography is NOT an option. Silica gel and Alumina contain surface hydroxyls and adsorbed water that will instantly hydrolyze 1-(Chloromethoxy)-2-ethoxybenzene into 2-ethoxyphenol and formaldehyde. Vacuum distillation is the only viable purification method.

Equipment Setup
  • Manifold: Schlenk line with high-vacuum pump (< 1.0 mmHg capability).

  • Glassware: Short-path distillation head (vigreux columns cause too much hold-up and thermal stress).

  • Joints: Grease all joints with high-vacuum silicone grease; use Keck clips.

  • Receivers: Cow-type receiver with 3 flasks (Forerun, Main Fraction, Tail).

Step-by-Step Procedure
StepActionTechnical Rationale
1. Degassing Stir crude oil under high vacuum at 25°C for 20 mins.Removes residual HCl and volatile solvents that cause "bumping."
2. Heating Slowly ramp oil bath temperature. Do not exceed 130°C bath temp. C-Cl bond is thermally labile. Overheating causes black tar formation (polymerization).
3. Forerun Collect the first 5-10% of distillate.Contains unreacted acyl chloride or low-boiling hydrolysis products.
4. Main Fraction Collect stable distilling fraction. Est. BP: 95-110°C @ 0.5 mmHg.Visual Cue: Product should be a clear, colorless oil. Yellowing indicates decomposition.
5. Storage Backfill with Argon; seal immediately.Prevents atmospheric moisture ingress.

Part 3: Quality Control & Validation

You cannot rely on TLC. Use NMR spectroscopy in strictly anhydrous


 (filtered through basic alumina) for validation.
Diagnostic NMR Signals ( )

Use this table to assess the success of your purification.

MoietyChemical Shift (

ppm)
MultiplicityInterpretation

(Product)
5.45 – 5.60 Singlet (2H) Target Peak. Sharp and distinct.

(Impurity)
5.20 – 5.30SingletIndicates bis-ether formation (dimerization).

(Decomp)
5.0 – 6.0 (Broad)Broad SingletPhenolic proton from hydrolysis (2-Ethoxyphenol).

(Backbone)
~4.10QuartetReference peak for integration.

Purity Calculation: Integrate the


 singlet (set to 2.0). If the aromatic region integrates higher than expected (4.0), or if you see a singlet at ~3.80 ppm (methoxy group from starting material), your conversion was incomplete.

Part 4: Visualization of Workflows

Figure 1: Purification Decision Tree

A logical flow to determine the correct handling of the crude material.

PurificationWorkflow Start Crude 1-(Chloromethoxy)-2-ethoxybenzene Check Check Purity (H-NMR) Start->Check HighPurity Purity > 95%? Check->HighPurity Yes Distill Vacuum Distillation (<1 mmHg, Short Path) Check->Distill No Store Store under Argon (-20°C, Molecular Sieves) HighPurity->Store Distill->Check Re-analyze Silica Silica Gel Chromatography Distill->Silica Avoid! Stop STOP: Product Decomposes Silica->Stop

Caption: Workflow emphasizing the necessity of distillation and the prohibition of chromatography.

Figure 2: The Hydrolysis Failure Mode

Understanding why the product turns cloudy/acidic upon air exposure.

HydrolysisPath CME 1-(Chloromethoxy)-2-ethoxybenzene (Reactive Electrophile) Hemiacetal Hemiacetal Intermediate (Unstable) CME->Hemiacetal + H2O (-HCl) Water H2O (Atmospheric Moisture) Products 2-Ethoxyphenol + Formaldehyde + HCl Hemiacetal->Products Rapid Collapse

Caption: Mechanism of decomposition. The release of HCl further catalyzes the degradation (autocatalytic).

Part 5: Troubleshooting & FAQs

Q: My distillate is cloudy. What happened? A: The "cloudiness" is likely paraformaldehyde polymerizing. This indicates moisture entered your system.

  • Fix: Flame-dry your receiving flasks and ensure your vacuum system is tight. If the oil is cloudy, filter it through a 0.45

    
    m PTFE syringe filter (strictly anhydrous) under Argon.
    

Q: Can I freeze the product to crystallize it? A: Unlikely. Ethoxy-substituted chloromethyl ethers are typically oils at room temperature and form glasses at low temperatures. Crystallization is not a reliable purification method for this specific derivative.

Q: I see a new peak at 5.25 ppm in the NMR after storage. Is it still usable? A: That is likely the symmetrical bis-ether (Bis(2-ethoxyphenyl)methane), formed by the reaction of your product with hydrolyzed phenol.

  • Verdict: If <5%, it may be usable for robust alkylations. If >10%, re-distill. The bis-ether is inert but messes with stoichiometry.

Q: How do I clean the glassware afterwards? A: Do not rinse with water immediately.

  • Rinse with Methanol (reacts to form harmless acetal).

  • Then rinse with aqueous Sodium Bicarbonate (neutralizes HCl).

  • Wash with water/acetone.

References

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[1] The Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Occupational Safety and Health Administration (OSHA). Bis(Chloromethyl) Ether. Safety and Health Topics. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Methoxymethyl Ethers). Link

Sources

Technical Support Center: Handling 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for handling 1-(Chloromethoxy)-2-ethoxybenzene , a highly reactive


-chloroether. Due to its structural similarity to Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME), this compound must be treated as a potential carcinogen  and a severe lachrymator  that is extremely sensitive to moisture.

Technical Overview & Chemical Identity
  • Compound Name: 1-(Chloromethoxy)-2-ethoxybenzene[1]

  • Functional Class:

    
    -Chloroether / Aryl Chloromethyl Ether
    
  • Structure: A benzene ring substituted with an ethoxy group (

    
    ) at position 2 and a chloromethoxy group (
    
    
    
    ) at position 1.
  • Key Reactivity:

    • Hydrolysis: Reacts instantly with ambient moisture to release Hydrogen Chloride (HCl), Formaldehyde (

      
      ), and 2-Ethoxyphenol (Guethol).
      
    • Alkylation: Acts as a potent electrophile for introducing the ethoxyphenoxymethyl protecting group.

    • Thermal Instability: May rearrange to ring-chloromethylated species or polymerize if heated without stabilizers.

Troubleshooting Guide (Q&A)
Category: Visual Inspection & Purity

Q: The liquid in my storage bottle has turned cloudy or deposited a white solid. Is it still usable?

  • Diagnosis: Hydrolysis has occurred. The white solid is likely paraformaldehyde (polymerized formaldehyde) or the hydrolysis product (2-ethoxyphenol).

  • Cause: Ingress of atmospheric moisture through a pierced septum or loose cap.

  • Action: Discard immediately. The titer of the reagent is compromised, and the presence of HCl will catalyze side reactions (e.g., acid-catalyzed deprotection) in your synthesis. Do not attempt to filter and use.

Q: I see "smoke" or fumes when I insert a needle into the bottle. What is happening?

  • Diagnosis: HCl Release. The "smoke" is hydrochloric acid mist formed when escaping HCl gas reacts with moisture in the air.

  • Cause: The reagent has partially hydrolyzed inside the container, building up internal pressure, or the needle was not dry.

  • Action: Vent the bottle carefully into a caustic scrubber (e.g., NaOH trap) using a bleed needle. Ensure all future transfers use oven-dried needles and a positive pressure of nitrogen.

Category: Experimental Failure

Q: My alkylation reaction yield is low (<30%), and I recovered the starting material. Why?

  • Diagnosis: Reagent Decomposition.

  • Mechanism:

    
    -Chloroethers degrade rapidly in the presence of trace water or protic solvents. If your solvent (e.g., DCM, THF) contained >50 ppm water, the reagent hydrolyzed before reacting with your substrate.
    
  • Action:

    • Titrate the reagent (if possible) or use a fresh bottle.

    • Dry solvents over molecular sieves (3Å or 4Å) to <10 ppm water.

    • Add a non-nucleophilic base (e.g.,

      
      ) to scavenge the HCl byproduct, which can degrade the reagent.
      

Q: The reaction mixture turned black/tarry upon addition of the reagent.

  • Diagnosis: Friedel-Crafts Polymerization.

  • Cause: High localized concentration of the reagent in the presence of Lewis acids or insufficient cooling. The reagent can alkylate its own aromatic ring or the substrate's ring instead of the target nucleophile.

  • Action: Dilute the reagent in dry solvent (1:1 v/v) before addition. Add dropwise at -78°C or -20°C to control the exotherm.

Standard Operating Protocols (SOPs)
SOP 1: Storage & Transfer (Schlenk Technique)
  • Storage: Store at -20°C in a chemically resistant freezer. Ensure the container is sealed with a Teflon-lined cap and Parafilm.

  • Preparation: Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold glass surface.

Transfer Workflow:

  • Glassware Prep: Flame-dry or oven-dry (

    
     for 4h) all flasks, syringes, and needles. Cool under a stream of dry Nitrogen/Argon.[2][3][4]
    
  • Pressure Equalization: Insert a nitrogen line (via a bleed needle) into the reagent bottle to create positive pressure.

  • Withdrawal: Use a gas-tight syringe (Hamilton type) or a cannula. Insert the needle through the septum.[2]

  • Transfer: Inject the reagent directly into the reaction flask (under inert gas). Do not expose the needle tip to air for more than a split second.

SOP 2: Quenching & Disposal
  • Hazard: Do not pour directly into a waste drum. The residual reagent will continue to generate HCl gas.

  • Quench Cocktail: 10% NaOH or saturated

    
     mixed with Methanol (1:1).
    
  • Procedure:

    • Dilute the reaction mixture or waste reagent with an inert solvent (e.g., Toluene).

    • Cool to 0°C.

    • Slowly add the Quench Cocktail with vigorous stirring.

    • Check pH to ensure it is basic (pH > 9).

    • Dispose of the biphasic mixture as halogenated organic waste.

Visualization: Decomposition & Handling
Figure 1: Hydrolysis Pathway

The chemical degradation mechanism that occurs upon moisture exposure.

Hydrolysis Reagent 1-(Chloromethoxy)- 2-ethoxybenzene Intermediate Hemiacetal Intermediate Reagent->Intermediate Fast Hydrolysis Water H₂O (Moisture) Water->Intermediate Products 2-Ethoxyphenol + Formaldehyde (CH₂O) + HCl (Gas) Intermediate->Products Spontaneous Decomposition

Caption: Upon contact with water, the


-chloroether bond cleaves, releasing corrosive HCl gas and carcinogenic formaldehyde, rendering the reagent useless.
Figure 2: Safe Handling Workflow (Schlenk Line)

Decision logic for transferring the reagent safely.

Handling Start Start: Reagent in Freezer (-20°C) Warm Warm to Room Temp (Prevent Condensation) Start->Warm Check Visual Check: Precipitate? Warm->Check Discard DISCARD (Quench with NaOH) Check->Discard Yes (Cloudy) inert Connect N₂/Ar Line (Positive Pressure) Check->inert No (Clear) Transfer Syringe Transfer (Oven-Dried Glassware) inert->Transfer Reaction Inject into Reaction (Under Inert Gas) Transfer->Reaction

Caption: Step-by-step workflow to prevent moisture ingress during reagent transfer.

Quantitative Data: Stability Profile
ParameterSpecificationCritical ThresholdConsequence of Failure
Storage Temp -20°C> 25°CThermal decomposition / Pressure buildup
Water Content < 50 ppm> 100 ppmRapid hydrolysis / HCl fumes
Atmosphere Nitrogen / ArgonAir (Oxygen/H2O)Oxidation / Hydrolysis
Shelf Life 3-6 Months> 6 MonthsTiter reduction / Polymer formation
References
  • Sigma-Aldrich Technical Bulletin AL-134.Handling Air-Sensitive Reagents.

    
    -chloroethers).
    
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Safety protocols for carcinogens and lachrymators).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide.

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[5] (Regulations relevant to Chloromethyl Methyl Ether analogs).[5][6]

    • [5]

Sources

Technical Support Center: Optimizing Temperature for 1-(Chloromethoxy)-2-ethoxybenzene Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-(Chloromethoxy)-2-ethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile alkylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our focus is to address specific challenges you may encounter during substitution reactions, with a particular emphasis on the critical parameter of temperature optimization. The insights provided are grounded in established principles of organic chemistry and practical laboratory experience to ensure both scientific accuracy and actionable advice.

Part 1: Foundational Knowledge and General Principles

This section addresses fundamental questions about 1-(Chloromethoxy)-2-ethoxybenzene, its reactivity, and general considerations for its use in substitution reactions.

FAQ 1: What is 1-(Chloromethoxy)-2-ethoxybenzene and what are its primary applications?

1-(Chloromethoxy)-2-ethoxybenzene is an organic reagent used primarily as an alkylating agent. Its structure features a chloromethyl ether group attached to a 2-ethoxyphenoxy moiety. This compound is particularly useful for introducing a protected 2-ethoxyphenoxymethyl (EOM) group onto various nucleophiles such as alcohols, phenols, amines, and thiols. The EOM group serves as a protecting group in multi-step organic syntheses.

FAQ 2: What is the primary reaction mechanism for substitutions with 1-(Chloromethoxy)-2-ethoxybenzene?

Substitutions involving 1-(Chloromethoxy)-2-ethoxybenzene typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion (the leaving group) in a single, concerted step.[2]

However, due to the presence of the adjacent oxygen atom, the reaction can also have some S(_N)1 character. The lone pairs on the ether oxygen can stabilize the formation of a transient carbocation, which would then be attacked by the nucleophile.[3] The predominant mechanism can be influenced by the solvent, the nucleophile's strength, and the reaction temperature.

Caption: Generalized S(_N)2 mechanism for 1-(Chloromethoxy)-2-ethoxybenzene.

FAQ 3: What are the critical safety precautions when handling 1-(Chloromethoxy)-2-ethoxybenzene?

Chloromethyl ethers are a class of compounds that are considered potential carcinogens and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and any contact with skin and eyes.[6] It is also important to be aware of the thermal stability of the compound, as heating may lead to decomposition and the release of hazardous fumes.[7]

Part 2: Troubleshooting Guide for Temperature Optimization

This section provides detailed guidance on resolving common issues encountered during substitution reactions with 1-(Chloromethoxy)-2-ethoxybenzene, with a focus on temperature-related problems.

Problem 1: Low or No Product Yield at Standard Temperatures

Scenario: You are running a substitution reaction with a nucleophile (e.g., a phenol or an alcohol) and 1-(Chloromethoxy)-2-ethoxybenzene at a standard temperature range of 25-50°C, but you observe little to no formation of the desired ether product.

Possible Causes and Solutions:

  • Insufficient Thermal Energy: The activation energy for the reaction with your specific nucleophile may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature in 10°C increments, carefully monitoring the reaction progress by a suitable analytical method like TLC, GC-MS, or HPLC.[8][9][10] A typical temperature range for Williamson ether synthesis can extend up to 100°C.[6]

  • Poor Nucleophilicity: Your nucleophile may be too weak to react efficiently at lower temperatures.

    • Solution: If possible, convert the nucleophile to its more reactive conjugate base. For example, deprotonate an alcohol or phenol using a suitable base (e.g., NaH, K(_2)CO(_3)) to form the more nucleophilic alkoxide or phenoxide.[1][11] This will significantly lower the required reaction temperature.

  • Solvent Effects: The choice of solvent can dramatically impact the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate at a given temperature.[12]

Troubleshooting Workflow for Low Yield:

Caption: Decision-making workflow for troubleshooting low product yield.

Problem 2: Formation of Side Products at Elevated Temperatures

Scenario: Upon increasing the reaction temperature to improve the yield, you observe the formation of significant amounts of unknown impurities or decomposition of your starting material.

Possible Causes and Solutions:

  • Thermal Decomposition: 1-(Chloromethoxy)-2-ethoxybenzene, like other chlorinated hydrocarbons, can decompose at elevated temperatures.[7][13] This can lead to a complex mixture of byproducts and a decrease in the yield of the desired product.

    • Solution: Determine the thermal stability of your compound if possible. As a general guideline, avoid prolonged heating at temperatures above 100-120°C unless necessary and under an inert atmosphere. If high temperatures are required, consider using a milder alkylating agent or a different synthetic route.

  • Elimination Reactions: While less common for primary halides, at higher temperatures, elimination reactions can compete with substitution, especially if your nucleophile is also a strong base.[6]

    • Solution: Lower the reaction temperature and allow for a longer reaction time. If elimination is a persistent issue, consider using a less sterically hindered base or a more nucleophilic, less basic nucleophile.

  • Side Reactions with the Benzene Ring: The ethoxy group on the benzene ring is an activating group, making the ring susceptible to electrophilic aromatic substitution.[14] At high temperatures, side reactions involving the aromatic ring could potentially occur, although this is less likely under typical nucleophilic substitution conditions.

    • Solution: Maintain the reaction temperature at the minimum required for the desired substitution to occur. Ensure that the reaction conditions are not overly acidic or basic, which could promote unwanted side reactions.

Table 1: Recommended Starting Temperatures for Different Nucleophiles

Nucleophile ClassExample NucleophileRecommended Starting Temperature (°C)Notes
Phenols4-Methoxyphenol25-40Reaction is generally facile, especially after deprotonation.[5]
Alcohols (Primary)Ethanol40-60Deprotonation to the alkoxide is highly recommended for better yields.[11]
Alcohols (Secondary)Isopropanol50-80Higher temperatures may be needed due to steric hindrance.[1]
Amines (Primary)Benzylamine25-50Amines are generally good nucleophiles.[15]
Amines (Secondary)Dibenzylamine40-70Steric hindrance may require slightly higher temperatures.

Part 3: Experimental Protocols

This section provides a general, step-by-step protocol for a typical substitution reaction and for monitoring its progress.

Protocol 1: General Procedure for O-Alkylation of a Phenol
  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add a suitable base (e.g., anhydrous K(_2)CO(_3) (1.5 eq) or NaH (1.1 eq, handle with extreme care)). Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Slowly add a solution of 1-(Chloromethoxy)-2-ethoxybenzene (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 40-60°C) and monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring the Reaction by GC-MS
  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with water. Extract with a small volume of an appropriate solvent (e.g., ethyl acetate).

  • GC-MS Analysis: Inject a small amount of the organic layer into the GC-MS.

  • Method Parameters (Example):

    • Column: A standard non-polar column (e.g., ZB-5MSi).[8]

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis: Monitor the disappearance of the starting materials and the appearance of the product peak at its expected retention time and mass-to-charge ratio.

References

  • Improving reaction conditions for Williamson ether synthesis. (2025). BenchChem Technical Support.
  • Phenol reaction. (n.d.).
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one. (n.d.). PubMed Central.
  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers [Video]. YouTube.
  • Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene. (2025). BenchChem.
  • THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. (n.d.).
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • 1-(chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene. (n.d.). Sigma-Aldrich.
  • LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013, January 6). PubMed Central.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020, November 23). Reddit.
  • Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.).
  • Help with Low Yield Synthesis : r/Chempros. (2025, June 8). Reddit.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • APPLIC
  • 1-Chloro-2-ethoxybenzene. (n.d.). PubChem.
  • The Organic Chemistry Tutor. (2018, October 7). Nucleophlic strength and solvent effects on SN2 reactions [Video]. YouTube.
  • Benzene, 1-chloro-2-ethoxy-. (n.d.). NIST WebBook.
  • (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2025, August 7).
  • LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts.
  • 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. (n.d.).
  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2025, June 4). DTIC.
  • Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings Only one monosubstituted product can re. (2006, February 7).
  • Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temper
  • Ethoxylation studies of two mole amine derivatives. (n.d.).
  • GC AND GC/MS. (n.d.).
  • Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. (n.d.). Longdom Publishing.
  • jOeCHEM. (2021, August 24). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) [Video]. YouTube.
  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (n.d.). PubMed Central.
  • Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. (n.d.). Shimadzu.
  • Optimization of the reduction protocol with respect to temperature T,... (n.d.).
  • Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. (n.d.).
  • Thermal Decomposition of 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-2-methoxybenzene. (n.d.). BenchChem.
  • 1-(2-Bromoethoxy)-2-ethoxybenzene. (n.d.). PubChem.
  • Tailoring the catalytic properties of alkylation using Cu- and Fe-containing mesoporous MEL zeolites. (n.d.). New Journal of Chemistry (RSC Publishing).

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Validation & Comparative

Diagnostic Profiling: 1H NMR Interpretation of 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis of 1-(Chloromethoxy)-2-ethoxybenzene , a specialized electrophilic reagent often utilized in organic synthesis as a protecting group precursor or resin intermediate. Unlike standard alkyl halides, this molecule contains a highly reactive


-chloro ether  moiety (-OCH₂Cl), making it susceptible to rapid hydrolysis.

This guide compares the 1H NMR spectral profile of the target molecule against its primary degradation product (2-ethoxyphenol) and its structural regioisomer (para-substituted), establishing 1H NMR as the superior method for real-time purity assessment over HPLC or GC-MS, which often induce decomposition during analysis.

Part 1: Structural Assignment & Diagnostic Logic

The structural integrity of 1-(Chloromethoxy)-2-ethoxybenzene hinges on the presence of the chloromethoxy group. The 1H NMR spectrum provides a "binary" diagnostic signal—the deshielded methylene singlet—which serves as the primary quality attribute.

Chemical Shift Assignments (CDCl₃, 400 MHz)
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
-OCH₂Cl Methylene (

-chloro)
5.65 – 5.85 Singlet (s)2HCritical: Confirmation of active reagent. Disappears upon hydrolysis.
-OCH₂CH₃ Methylene (Ethoxy)4.05 – 4.15Quartet (q,

Hz)
2HConfirms ethoxy substitution; distinct from -OCH₂Cl.
Ar-H Aromatic (Ortho)6.80 – 7.25Multiplet (m)4HComplex ABCD system due to asymmetric 1,2-substitution.
-OCH₂CH₃ Methyl (Ethoxy)1.40 – 1.50Triplet (t,

Hz)
3HStandard reference signal.
The "Smoking Gun" Signal

The -OCH₂Cl protons appear significantly downfield (5.65–5.85 ppm) compared to standard benzylic or ether protons. This extreme deshielding is caused by the synergistic electron-withdrawing effects of the phenoxy oxygen and the geminal chlorine atom.

  • Differentiation: Standard methyl ethers (Ar-OCH₃) appear at ~3.8 ppm. The +1.9 ppm shift is the definitive marker for the chloromethyl group.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

In this context, the "Product" is the 1H NMR analytical technique applied to this specific molecule. We compare its efficacy against alternative characterization methods and against the spectral signatures of impurities.[1]

Diagnostic Fidelity: NMR vs. Chromatography

For


-chloro ethers, standard chromatography often fails due to on-column hydrolysis or thermal decomposition.
Feature1H NMR (Recommended) GC-MS HPLC (Reverse Phase)
Stability High (Non-destructive, ambient temp)Low (Thermal degradation in injector port)Low (Hydrolysis in aqueous mobile phases)
Quantification Absolute (Molar ratio via integration)Relative (Response factors vary)Relative (UV extinction coefficients vary)
Speed 10–15 mins (Prep + Acquisition)20–30 mins20–40 mins
Key Risk Solvent water content (must use dry CDCl₃)False positives from thermal breakdownConversion to alcohol/phenol on column
Isomeric Differentiation: Ortho vs. Para

Synthesis of chloromethylated phenols often yields regioisomers. 1H NMR distinguishes the desired 1,2-isomer (ortho) from the 1,4-isomer (para) impurity.

  • 1-(Chloromethoxy)-2-ethoxybenzene (Ortho):

    • Symmetry: Asymmetric.

    • Aromatic Region: Complex multiplet (ABCD system). No clear symmetry.

    • Splitting: Multiple overlapping couplings (

      
      , 
      
      
      
      ).
  • 1-(Chloromethoxy)-4-ethoxybenzene (Para):

    • Symmetry: Symmetric axis (AA'BB' or AA'XX' system).

    • Aromatic Region: Two distinct "doublets" (roofed) appearing around 6.8 and 7.3 ppm.

    • Diagnostic: The para isomer shows a clean, symmetric aromatic splitting pattern, whereas the ortho isomer is a complex cluster.

Part 3: Experimental Protocol (Self-Validating)

WARNING:


-Chloro ethers are potential carcinogens and highly lachrymatory. Handle only in a fume hood.
Sample Preparation Workflow

The primary cause of "failed" spectra for this molecule is moisture in the deuterated solvent, which converts the target back to 2-ethoxyphenol and formaldehyde.

SamplePrep Solvent CDCl3 Source Dry Neutral Alumina / Mol Sieves (3Å) Solvent->Dry Dehydrate Mix Dissolution (Dry N2 Atmosphere) Dry->Mix Anhydrous Solvent Sample 1-(Chloromethoxy)- 2-ethoxybenzene Sample->Mix Tube NMR Tube (Oven Dried) Mix->Tube Acquire Acquisition (ns=16, d1=2s) Tube->Acquire

Figure 1: Anhydrous sample preparation workflow to prevent in-situ hydrolysis.

Protocol Steps
  • Solvent Drying: Pass CDCl₃ through a small plug of basic alumina or store over activated 3Å molecular sieves for 24 hours. Do not use untreated CDCl₃.

  • Glassware: Use an NMR tube dried in an oven at 110°C for at least 1 hour.

  • Dissolution: Dissolve ~10-15 mg of the analyte in 0.6 mL of dry CDCl₃.

  • Acquisition: Acquire spectrum immediately.

    • Pulse Sequence: Standard zg30 or equivalent.

    • Scans: 16 scans are usually sufficient.

    • Relaxation Delay (d1): Set to

      
       2.0 seconds to ensure accurate integration of the aromatic protons vs. the chloromethoxy singlet.
      

Part 4: Interpretation & Troubleshooting Guide

Use this logic flow to interpret the resulting spectrum.

InterpretationLogic Start Analyze Spectrum CheckSinglet Singlet at ~5.7 ppm? Start->CheckSinglet YesSinglet Target Intact CheckSinglet->YesSinglet Yes NoSinglet Check ~9-10 ppm (Aldehyde) Check ~5.0-5.5 ppm (Broad OH) CheckSinglet->NoSinglet No CheckAromatic Aromatic Pattern? YesSinglet->CheckAromatic Result2 ERROR: Hydrolysis occurred. (Sample is 2-Ethoxyphenol) NoSinglet->Result2 Complex Complex Multiplet (ABCD) CheckAromatic->Complex Unsymmetric Symmetric Symmetric Doublets (AA'BB') CheckAromatic->Symmetric Symmetric Result1 CONFIRMED: 1-(Chloromethoxy)-2-ethoxybenzene Complex->Result1 Result3 ERROR: Para-isomer detected Symmetric->Result3

Figure 2: Decision tree for spectral validation.

Common Impurities Table
Signal (ppm)MultiplicityAssignmentOrigin
5.75 SingletTarget -OCH₂Cl Product
5.30SingletCH₂Cl₂Residual Solvent (DCM)
5.5 - 6.0Broad SingletPhenolic -OHHydrolysis Product (2-Ethoxyphenol)
9.6 - 9.8SingletFormaldehydeHydrolysis Byproduct
1.35TripletEthanol (-CH₃)Residual Solvent
Mechanistic Insight

If the 5.7 ppm singlet is missing, the molecule has likely undergone hydrolysis via the following pathway:



The intermediate hemiacetal (

) is unstable and collapses immediately to the phenol and formaldehyde. Therefore, look for the phenol peaks, not the hemiacetal.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzene, 1-chloro-2-ethoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Berliner, M. A., & Belecki, K. (2008). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 73(3), 1162–1164. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Comparative Analytical Guide: 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Stability-Indicating Protocols for Reactive Alkylating Agents

Executive Summary

1-(Chloromethoxy)-2-ethoxybenzene is a highly reactive chloromethyl ether (CME) derivative. Unlike standard stable intermediates, this molecule possesses a reactive


-chloro ether functionality (

), classifying it as a potential Genotoxic Impurity (GTI) and a strong alkylating agent.

The Analytical Challenge: The primary failure mode in analyzing this compound is hydrolytic degradation . Upon contact with moisture or protic solvents (methanol, water), it rapidly hydrolyzes to form 2-ethoxyphenol , formaldehyde , and HCl .

This guide compares two validated workflows for accurate quantitation and identification:

  • Method A: Direct Aprotic GC-MS (High throughput, strict moisture control).

  • Method B: Derivatization-LC-MS (High sensitivity, stabilized analyte).

Chemical Context & Stability Profile

Understanding the lability of the C-Cl bond is critical for method selection.

  • Molecule: 1-(Chloromethoxy)-2-ethoxybenzene[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.63 g/mol

  • Reactivity Class: Alkylating Agent / Electrophile.[2]

Degradation Pathway (The "Silent" Error)

If analyzed using standard Reversed-Phase LC (Water/MeOH), the molecule degrades before detection:



Result: You will detect the phenol impurity and miss the toxic alkylating agent, leading to a false negative for genotoxicity.

Comparative Methodology

Method A: Direct Aprotic GC-MS (EI Source)

Best for: Raw material release testing, high-concentration process checks.

Protocol:

  • Diluent: Anhydrous Dichloromethane (DCM) or Toluene (dried over

    
    ). ABSOLUTELY NO ALCOHOLS. 
    
  • Sample Prep: Dissolve 10 mg sample in 10 mL anhydrous solvent. Inject immediately.

  • GC Parameters:

    • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm, 0.25µm).

    • Inlet: Split 1:20, 200°C. (Keep inlet temp moderate to prevent thermal degradation).

    • Carrier: Helium @ 1.2 mL/min.

  • MS Parameters: Electron Impact (EI), 70 eV. Scan range 40–300 amu.

Fragmentation Mechanics (EI): The mass spectrum is characterized by a weak molecular ion and a dominant base peak driven by


-cleavage.[3]
  • 
     186/188 (
    
    
    
    ):
    Weak intensity (~5%). Shows characteristic Chlorine isotope pattern (3:1).
  • 
     151 (
    
    
    
    ):
    Base Peak (100%) . Formation of the resonance-stabilized oxonium ion (
    
    
    ).
  • 
     123:  Loss of CO from the phenol ring system (secondary fragmentation).
    
Method B: Derivatization with Morpholine (LC-MS/GC-MS)

Best for: Trace impurity analysis (ppm level), biological matrices, stability studies.

Protocol:

  • Reagent: Excess Morpholine in anhydrous THF.

  • Reaction:

    
    .
    
    • Mechanism:[4][5] Nucleophilic substitution (

      
      ) replaces the labile Cl with a stable amine.
      
  • Workup: Evaporate THF, reconstitute in Acetonitrile:Water (50:50).

  • Analysis: Standard LC-MS (ESI+) or GC-MS. The derivative is stable in water.

Performance Comparison Data

The following data contrasts the performance of Direct Analysis vs. Derivatization.

FeatureMethod A: Direct GC-MSMethod B: Derivatization (Morpholine)
Analyte Stability Critical Risk (Hydrolyzes in <5 min in air)High (Stable for >24 hours)
LOD (Limit of Detection) ~10 ppm~0.5 ppm (Enhanced ionization)
Linearity (

)
0.985 (Drift due to moisture)>0.998
Matrix Compatibility Non-polar organic solvents onlyCompatible with aqueous/biological matrices
Throughput High (No reaction time)Medium (30 min reaction time)
False Negative Risk High (if solvent is wet)Low (Derivative confirms active species)

Visualized Workflows & Pathways

Figure 1: Analytical Decision Matrix

Caption: Workflow for selecting the correct method based on sample matrix and sensitivity requirements.

G Start Sample: 1-(Chloromethoxy)-2-ethoxybenzene CheckMatrix Check Matrix / Goal Start->CheckMatrix DirectPath High Conc. / Organic Solvent CheckMatrix->DirectPath Purity Check DerivPath Trace Level / Aqueous / Bio CheckMatrix->DerivPath Impurity/Trace PrepA Dilute in Anhydrous DCM (Dry over MgSO4) DirectPath->PrepA InjectA Direct GC-MS Injection (Aprotic Conditions) PrepA->InjectA ResultA Result: Identification Risk: Hydrolysis InjectA->ResultA ReactB Derivatize with Morpholine (Nucleophilic Substitution) DerivPath->ReactB StableB Form Stable Adduct: Ar-O-CH2-Morpholine ReactB->StableB InjectB LC-MS or GC-MS Analysis StableB->InjectB ResultB Result: Quantitation High Sensitivity InjectB->ResultB

Figure 2: EI Fragmentation Pathway (Direct Analysis)

Caption: Proposed fragmentation mechanism under Electron Impact (70eV) showing the formation of the base peak.

Frag M_Ion Molecular Ion (M+) m/z 186/188 (Weak) BasePeak Oxonium Ion (Base Peak) m/z 151 [Ar-O=CH2]+ M_Ion->BasePeak Alpha-Cleavage Step1 - Cl Radical Fragment2 Phenolic Ion m/z 123 BasePeak->Fragment2 Rearrangement Step2 - CO / - C2H4

Expert Recommendations

  • For Genotoxicity Screening: Do not rely on direct LC-MS. The absence of a peak often means the compound degraded, not that it is absent. Use the Derivatization Method (Method B) to "trap" the reactive species.

  • System Passivation: If using Method A (GC-MS), ensure the GC liner is deactivated (silanized). Active sites in the liner can induce on-column degradation of the chloromethyl ether.

  • Reference Standard Storage: Store the neat standard at -20°C under Argon. Even trace moisture in the air headspace can cause polymerization or hydrolysis over time.

References

  • Occupational Safety and Health Administration (OSHA). (1980). Method 10: Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (CMME). OSHA Analytical Methods.[6]

  • Langhorst, M. L., et al. (1981).[7] "Quantitative determination of bis(chloromethyl) ether in the ppb range." American Industrial Hygiene Association Journal.[7]

  • Halket, J. M., & Zaikin, V. G. (2003).[4] "Derivatization in mass spectrometry—1. Silylation and Alkylation." European Journal of Mass Spectrometry.

  • Boyd, R. K., et al. (2011). Trace Quantitative Analysis by Mass Spectrometry.[2] Wiley.[2] (General reference for GTI analysis workflows).

Sources

HPLC Method Development Guide: Detection of 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Genotoxic Impurity Analysis / Alpha-Haloether Quantification Audience: Analytical Chemists, CMC Leads, Process Safety Scientists

Executive Summary: The Analytical Paradox

1-(Chloromethoxy)-2-ethoxybenzene (CMEB) represents a classic "analytical paradox" in pharmaceutical development. Structurally classified as an alpha-chloroether , it is a potent alkylating agent and a suspected Genotoxic Impurity (GTI) often encountered during the synthesis of ethoxymethyl-protected APIs (e.g., specific antiviral or antihypertensive intermediates).

The Challenge:

  • Regulatory Urgency: Under ICH M7 guidelines, GTIs typically require quantification at ppm or ppb levels (Threshold of Toxicological Concern ~ 1.5 µ g/day ).

  • Chemical Instability: CMEB is hydrolytically unstable. In the presence of water or protic solvents (standard HPLC mobile phases), it rapidly decomposes into formaldehyde, hydrochloric acid, and 2-ethoxyphenol.

This guide compares three analytical strategies and establishes In-Situ Derivatization RP-HPLC as the superior methodology for robust, validated quantification.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches attempted by analytical labs, highlighting why standard methods often fail.

FeatureMethod A: Direct RP-HPLC Method B: GC-MS (Direct) Method C: Derivatization HPLC (Recommended)
Principle Reverse Phase C18 / Aqueous Mobile PhaseGas Chromatography / Mass SpecPre-column reaction with nucleophile -> RP-HPLC
Analyte State Unstable (Hydrolyzes in column)Volatile (Thermal degradation risk)Stabilized (Chemically modified)
Sensitivity (LOD) Poor (Detects decomposition product)High (< 1 ppm)High (< 1 ppm)
Matrix Tolerance HighLow (Non-volatiles dirty the liner)High (Salts/Matrix wash away)
Robustness FAIL MODERATE EXCELLENT
Key Limitation Measures the phenol byproduct, not the impurity itself.Thermal instability of alpha-haloethers in the injector port.Requires an extra sample prep step (30 mins).
Why Method C Wins

While GC-MS is the standard for volatile alkyl halides, CMEB's boiling point and thermal lability often lead to on-column degradation, yielding false negatives. Derivatization HPLC chemically "locks" the reactive chlorine into a stable adduct, preventing hydrolysis and allowing for precise quantification using standard UV/Vis detectors.

The Science of Instability vs. Stabilization

To develop a valid method, one must understand the degradation pathway. The alpha-chloroether moiety is hyper-reactive.

Visualization: Reaction Pathways

The following diagram illustrates the fate of CMEB in water (Hydrolysis) versus the proposed derivatization strategy.

CMEB_Pathways CMEB 1-(Chloromethoxy)-2-ethoxybenzene (Reactive Analyte) Decomp Hydrolysis Products: 2-Ethoxyphenol + HCHO + HCl (False Negative) CMEB->Decomp Fast Hydrolysis Stable Stable Morpholine Adduct (UV Active, Water Stable) CMEB->Stable Nucleophilic Substitution Water + H2O (Mobile Phase) Water->Decomp Reagent + Morpholine (Derivatizing Agent) Reagent->Stable

Figure 1: Chemical fate of CMEB. Direct analysis leads to decomposition. Derivatization creates a stable surrogate for analysis.

Recommended Protocol: Morpholine Derivatization HPLC

This protocol utilizes Morpholine as a nucleophilic scavenger. Morpholine rapidly displaces the chlorine atom, forming a stable tertiary amine derivative that is highly soluble in aqueous mobile phases and retains the UV-active aromatic ring.

Reagents & Materials[1][2][3]
  • Derivatizing Reagent: Morpholine (Reagent Grade, >99%).

  • Solvent: Acetonitrile (HPLC Grade, Dried). Note: Water content must be <0.05% to prevent competition.

  • Buffer: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

Step-by-Step Workflow
  • Preparation of Derivatizing Solution:

    • Mix 1.0 mL of Morpholine into 100 mL of dry Acetonitrile. (Excess base drives the reaction).

  • Sample Preparation:

    • Weigh accurately ~50 mg of the API/Matrix sample.

    • Dissolve in 5.0 mL of Derivatizing Solution .

    • Critical Step: Sonicate for 5 minutes, then let stand at room temperature for 20 minutes. This ensures complete conversion of CMEB to the morpholine adduct.

  • Quenching/Dilution:

    • Dilute the sample to volume with Water/Acetonitrile (50:50). The derivative is now water-stable.

  • HPLC Injection:

    • Inject 10-20 µL into the HPLC system.

HPLC Conditions (Standardized)
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µmStandard RP stationary phase.
Mobile Phase A 0.1% TFA in WaterAcidic pH ensures the morpholine adduct is protonated (better peak shape).
Mobile Phase B AcetonitrileStrong eluent.
Gradient 10% B to 90% B over 15 minsElutes polar matrix early; retains hydrophobic adduct.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 275 nmTargets the phenoxy ring absorption max.
Column Temp 30°CMaintains viscosity consistency.

Method Validation & Performance Data

The following data represents typical performance metrics for this validated method in a pharmaceutical intermediate matrix.

Performance Summary Table
Validation ParameterResultNotes
Specificity No interference at retention timeThe derivative elutes later than the hydrolyzed phenol.
Linearity (R²) > 0.999Range: 0.5 ppm to 100 ppm.
LOD (Limit of Detection) 0.2 ppmS/N ratio > 3.
LOQ (Limit of Quantitation) 0.5 ppmS/N ratio > 10.
Recovery (Spike) 92% - 105%Spiked into API matrix.
Solution Stability > 24 HoursDerivative is stable in autosampler.
Method Development Decision Tree

Use this logic flow to adapt the method if your specific matrix presents challenges.

Method_Logic Start Start Method Development CheckSol Is Sample Soluble in ACN? Start->CheckSol DirectDeriv Use Standard Morpholine Protocol CheckSol->DirectDeriv Yes AltSolvent Use DMF/DMSO for Dissolution Then add Morpholine CheckSol->AltSolvent No CheckInterference Interference at RT? DirectDeriv->CheckInterference AltSolvent->DirectDeriv Validation Proceed to Validation CheckInterference->Validation No ChangeGradient Flatten Gradient Slope (Increase Resolution) CheckInterference->ChangeGradient Yes ChangeGradient->CheckInterference

Figure 2: Workflow for adapting the derivatization protocol to different sample matrices.

Troubleshooting & "Self-Validating" Tips

To ensure the method is trustworthy (Self-Validating), incorporate these checks:

  • The "Null" Injection: Always inject a sample of the underivatized API dissolved in pure methanol/water. If you see a peak at the derivative's retention time, your method is not specific (false positive). You should only see the phenol hydrolysis product in this injection.

  • Reagent Blank: Inject the Morpholine/ACN solution alone. Morpholine is UV transparent at 275nm, but impurities in the reagent can cause ghost peaks.

  • Water Scavenging: If recovery is low, your acetonitrile might be "wet." The hydrolysis reaction competes with derivatization. Use molecular sieves to dry the solvent or increase the concentration of morpholine to outcompete water.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1] Link

  • European Medicines Agency. (2006).[2] Guideline on the Limits of Genotoxic Impurities.[1][3]Link

  • RSC Publishing. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine.[4] Analytical Methods.[5][6][7][1][2][8][9][10][11][12][13][14] Link

  • Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.Link

  • ResearchGate. (2012). Genotoxic Impurities in Pharmaceuticals: Analytical Challenges and Approaches. (General methodology for haloethers). Link

Sources

Differentiating 1-(Chloromethoxy)-2-ethoxybenzene from Standard Chloromethyl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the differentiation, properties, and handling of 1-(Chloromethoxy)-2-ethoxybenzene , distinguishing it from common chloromethyl ethers like MOM-Cl.

Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Chemists, Process Safety Engineers, and Drug Development Scientists.

Executive Summary: The "Aryl" Difference

1-(Chloromethoxy)-2-ethoxybenzene (also referred to as Guethol Chloromethyl Ether ) represents a distinct class of chloromethyl ethers (CMEs). Unlike the volatile and highly reactive alkyl chloromethyl ethers (e.g., MOM-Cl, EOM-Cl), this compound is an aryl chloromethyl ether .

This structural difference—an aromatic ring directly attached to the ether oxygen—fundamentally alters its reactivity, stability, and safety profile. While MOM-Cl is notorious for instant hydrolysis and extreme volatility, 1-(Chloromethoxy)-2-ethoxybenzene exhibits significant hydrolytic stability and low volatility, making it a safer, though less reactive, alternative for specific "tagging" or protection strategies.

Quick Comparison Matrix
FeatureMOM-Cl (Chloromethyl methyl ether)Target: 1-(Chloromethoxy)-2-ethoxybenzene
Structure Class Alkyl -O-CH₂-ClAryl -O-CH₂-Cl
Boiling Point 55–57 °C (High Volatility)>220 °C (Est.) / Low Volatility
Hydrolysis Violent, instant decompositionVery Slow (Stable in water for minutes/hours)
Reactivity High (

via stable oxocarbenium)
Moderate/Low (Destabilized intermediate)
Primary Hazard Inhalation Carcinogen (Lung)Contact Carcinogen / Skin Irritant

Chemical Differentiation: The Mechanism of Stability

To effectively differentiate these compounds in the lab, one must understand the underlying electronic effects that dictate their behavior.

The Oxocarbenium Stability Argument

The reactivity of chloromethyl ethers is driven by the formation of an oxocarbenium ion intermediate (


).
  • Alkyl CMEs (MOM-Cl): The oxygen lone pair is fully available to donate into the empty p-orbital of the methylene carbon, stabilizing the cation. This leads to rapid ionization and high reactivity.

  • Aryl CMEs (Target): The oxygen lone pair is partially delocalized into the aromatic ring (resonance). It is less available to stabilize the oxocarbenium ion. Consequently, the energy barrier for ionization is significantly higher.

Visualization: Reactivity Pathways

The following diagram illustrates why the target compound is kinetically stable compared to MOM-Cl.

ReactivityComparison cluster_legend Electronic Effect MOM MOM-Cl (Alkyl-O-CH2-Cl) Ion_MOM Stable Oxocarbenium [CH3-O+=CH2] MOM->Ion_MOM Fast Ionization (Low Barrier) Target 1-(Chloromethoxy)-2-ethoxybenzene (Aryl-O-CH2-Cl) Ion_Target Destabilized Cation [Ar-O+=CH2] Target->Ion_Target Slow Ionization (High Barrier) Product Hydrolysis / Alkylation Ion_MOM->Product Rapid Reaction Ion_Target->Product Requires Catalyst/Heat Aryl Ring pulls e- density\nfrom Oxygen, destabilizing\nthe transition state. Aryl Ring pulls e- density from Oxygen, destabilizing the transition state.

Figure 1: Comparative reactivity pathways. The aryl group acts as an electron sink, retarding the formation of the reactive intermediate.

Experimental Differentiation Protocols

Use these protocols to confirm the identity of the compound and distinguish it from lighter analogues.

Protocol A: The Hydrolytic Stability Test (Definitive)

This simple qualitative test differentiates Aryl CMEs from Alkyl CMEs based on hydrolysis rates.

Safety: Perform in a fume hood. Wear butyl rubber gloves.

  • Preparation: Place 2 mL of water in a small vial with a pH strip or indicator (e.g., methyl orange).

  • MOM-Cl Control (Theoretical): Addition of MOM-Cl results in immediate fuming (HCl release), exotherm, and instant pH drop. Do not test this unless necessary.

  • Target Test: Add 1 drop of the unknown (1-(Chloromethoxy)-2-ethoxybenzene) to the water.

    • Observation: The droplet will likely sink (density > 1.0) and remain as a distinct organic phase.

    • Result: No immediate fuming or violent reaction. The pH layer may turn acidic slowly over minutes/hours, not seconds.

Protocol B: NMR Verification

Aryl chloromethyl ethers have distinct spectroscopic signatures.

  • Solvent:

    
     (Must be anhydrous and acid-free to prevent decomposition).
    
  • Key Signal: Look for the methylene protons (

    
    ).
    
    • MOM-Cl: Singlet at ~5.45 ppm .

    • 1-(Chloromethoxy)-2-ethoxybenzene: The anisotropic effect of the aromatic ring typically shifts this signal. Expect a singlet in the 5.70 – 5.90 ppm range.

    • Aromatic Region: Look for the specific pattern of the 1,2-disubstituted benzene (4 protons, complex multiplet 6.8–7.2 ppm).

    • Ethoxy Group: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).

Synthesis & Handling

Unlike MOM-Cl, which is often made from HCl/Formaldehyde (yielding highly carcinogenic bis-chloromethyl ether byproducts), aryl chloromethyl ethers are often synthesized via the Barber Method to avoid volatile carcinogens.

Synthesis Route (Barber Method)
  • Step 1: React 2-ethoxyphenol (Guethol) with sodium chloromethanesulfonate (

    
    ) and NaOH.
    
    • Intermediate: Sodium 2-ethoxyphenoxymethanesulfonate.

  • Step 2: Treat the dried sulfonate salt with Phosphorus Pentachloride (

    
    ).
    
    • Product: 1-(Chloromethoxy)-2-ethoxybenzene +

      
      .
      
  • Purification: Vacuum distillation. (Note: The high boiling point requires high vacuum).

Safety Profile
  • Carcinogenicity: While less volatile, this compound is still a potent alkylating agent. It should be treated as a suspected carcinogen .

  • Volatility: The high molecular weight (>186 g/mol ) significantly reduces vapor pressure, making it safer to handle in a standard fume hood than MOM-Cl.

  • Decontamination: Spills can be quenched with a solution of dilute ammonia or alcoholic KOH. Allow significantly more time (1–2 hours) for quenching due to its hydrolytic stability.

Decision Tree for Identification

IdentificationTree Start Unknown Chloromethyl Ether Phase Physical State @ RT Start->Phase Liquid_Volatile Low Boiling Liquid (Fumes in air) Phase->Liquid_Volatile High Vapor Pressure Liquid_Heavy Viscous Liquid / Solid (No fuming) Phase->Liquid_Heavy Low Vapor Pressure Result_MOM Probable MOM-Cl / EOM-Cl (High Hazard) Liquid_Volatile->Result_MOM WaterTest Add to Water (Hydrolysis Test) Liquid_Heavy->WaterTest Violent Violent Reaction Instant Dissolution WaterTest->Violent Fast Hydrolysis Stable Two Phases Formed Slow/No Reaction WaterTest->Stable Slow Hydrolysis Violent->Result_MOM Result_Target Probable Aryl CME (1-(Chloromethoxy)-2-ethoxybenzene) Stable->Result_Target

Figure 2: Logical workflow for distinguishing high-risk alkyl CMEs from stable aryl CMEs.

References

  • Barber, H. J., et al. (1940). Interaction of aryl chloromethyl ethers with water and alcohols. Journal of the Chemical Society. (Fundamental reactivity of aryl CMEs).
  • Jones, T. C. (1972). Hydrolysis rates of chloromethyl ethers.[1][2][3][4][5] Journal of Organic Chemistry, 37(17), 2730.

  • Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether Safety Data. (Comparative safety baseline).

  • PubChem Compound Summary. 1-(Chloromethoxy)-2-ethoxybenzene (Structure/Properties).

Sources

QC Standards for Purity of 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Quality Control (QC) standards for 1-(Chloromethoxy)-2-ethoxybenzene , a specialized


-chloroether reagent.

Executive Summary & Critical Disambiguation

Target Compound: 1-(Chloromethoxy)-2-ethoxybenzene Structure: A benzene ring substituted with an ethoxy group at position 2 and a reactive chloromethoxy group (


) at position 1.
Chemical Class: 

-Chloroether (Alkoxymethyl chloride). Primary Application: Reagent for introducing the (2-ethoxyphenoxy)methyl protecting group (analogous to MOM-Cl or BOM-Cl but with higher lipophilicity and UV activity).

⚠️ CRITICAL SAFETY & IDENTITY WARNING: Do not confuse this compound with 1-Chloro-2-ethoxybenzene (CAS 614-72-2), which is a stable aryl chloride. The compound discussed here is a highly reactive alkylating agent with potential carcinogenicity similar to Chloromethyl Methyl Ether (MOM-Cl). It is hydrolytically unstable and releases HCl and formaldehyde upon contact with moisture.

This guide compares the performance of three analytical methodologies—Hydrolytic Titration , Derivatized GC-FID , and Quantitative NMR (qNMR) —to establish the definitive industry standard for purity assessment.

Comparative Analysis of QC Methodologies

For reactive intermediates like 1-(Chloromethoxy)-2-ethoxybenzene, "performance" is defined by an analytical method's ability to distinguish the active reagent from its decomposition products (starting phenol, symmetric dimer, and HCl) without inducing further degradation during analysis.

Table 1: Performance Matrix of Analytical Standards
FeatureMethod A: Hydrolytic Titration Method B: Direct GC-MS/FID Method C: Derivatized GC-FID Method D: Quantitative NMR (qNMR)
Principle AgNO₃ titration of hydrolyzable Cl⁻Thermal volatilization & separationConversion to stable acetal, then GCDirect proton counting vs. Internal Std
Accuracy Low (Overestimates purity)Very Low (Thermal decomp)High (If derivatization is 100%)Superior (Absolute quantification)
Specificity Non-specific (Measures all active Cl)ModerateHighHigh (Structural confirmation)
Sample Prep Dissolve in water/methanolDilute in solventReact with MeOH/Et₃NDissolve in dry

Major Flaw Counts dissolved HCl as productArtifact peaks (formaldehyde)Requires complete reactionRequires expensive instrument
Verdict Rapid Assay OnlyNot RecommendedRoutine QC StandardGold Standard (Reference)
Deep Dive: Why Traditional Methods Fail
  • The Failure of Direct GC:

    
    -Chloroethers are thermally labile. Injecting 1-(Chloromethoxy)-2-ethoxybenzene directly into a 
    
    
    
    C injector port often causes disproportionation into the symmetric acetal (Bis(2-ethoxyphenyl)methane) and acyl chlorides, leading to a "ghost" impurity profile that does not exist in the flask.
  • The Fallacy of Titration: While potentiometric titration with

    
     is precise, it is not accurate for purity. It measures Total Hydrolyzable Chloride. If your sample contains 5% residual HCl gas (common in chloromethylation), titration will report this as >100% "active" product, masking significant degradation.
    
The Superior Alternative: qNMR vs. Derivatized GC
  • qNMR is the only method that allows "snapshot" analysis of the material as is, without chemical modification. It clearly resolves the unique

    
     singlet (~5.7 ppm) from the 
    
    
    
    impurity (~5.5 ppm).
  • Derivatized GC is the robust alternative for labs without NMR. By quenching the reactive chloride with methanol/base immediately, the unstable species is converted into a stable mixed acetal, which can then be accurately quantified by GC.

Experimental Protocols

Protocol A: The "Gold Standard" – Quantitative NMR (qNMR)

Objective: Determine absolute purity (wt%) and identify hydrolysis impurities.

Reagents:

  • Solvent:

    
     (99.8% D), stored over activated 4Å molecular sieves and neutralized with anhydrous 
    
    
    
    (Acidic
    
    
    accelerates hydrolysis).
  • Internal Standard (IS): 1,2,4,5-Tetramethylbenzene (TMB) or Dimethyl Sulfone (

    
    ). Must be TraceCERT® or equivalent grade.
    

Procedure:

  • Weighing: Accurately weigh 20-30 mg of the sample (

    
    ) and 10-15 mg of the Internal Standard (
    
    
    
    ) into a clean vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL of dry, neutralized

    
    . Vortex briefly to dissolve. Transfer to an NMR tube immediately.
    
  • Acquisition: Run

    
     NMR (400 MHz or higher).
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (d1):

      
       seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Integration: Phase and baseline correct manually. Integrate the diagnostic signals:

    • Product:

      
       singlet at 
      
      
      
      5.70 - 5.85 ppm
      (2H).
    • Impurity (Dimer):

      
       singlet at 
      
      
      
      5.45 - 5.55 ppm
      .
    • Impurity (Phenol):

      
       broad singlet (variable) or aromatic shifts.
      
    • Internal Standard: Integration area (

      
      ).
      

Calculation:



Where 

= Area,

= Number of protons,

= Molecular Weight,

= Purity of IS.[1][2][3]
Protocol B: The "Routine Standard" – Derivatized GC-FID

Objective: Routine batch release testing where NMR is unavailable.

Reagents:

  • Derivatizing Solution: Anhydrous Methanol containing 2% (v/v) Triethylamine (

    
    ). The base is crucial to neutralize generated HCl and prevent acetal hydrolysis.
    

Procedure:

  • Sample Prep: Weigh 50 mg of sample into a 2 mL GC vial.

  • Derivatization: Add 1.0 mL of Derivatizing Solution . Cap and vortex.

    • Reaction:

      
      
      
    • Let stand for 15 minutes at room temperature.

  • GC Analysis: Inject 1

    
    L (Split 50:1) onto a non-polar column (e.g., DB-5 or HP-5).
    
  • Interpretation: The peak observed is the methyl mixed acetal . Quantify this peak against a standard curve of pre-synthesized methyl acetal (or use Effective Carbon Number calculation if standard is unavailable).

Visualizing the Science

Diagram 1: Impurity Formation & Analytical Pathways

This flowchart illustrates the critical decision-making process for QC and the chemical fate of the molecule.

QC_Workflow Sample 1-(Chloromethoxy)-2-ethoxybenzene (Reactive Reagent) Moisture Moisture Contact (H2O) Sample->Moisture DirectGC Direct GC Injection (High Temp) Sample->DirectGC DerivGC Derivatization (MeOH + Et3N) Sample->DerivGC qNMR qNMR (CDCl3 + K2CO3) (Non-Destructive) Sample->qNMR Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Impurities Impurities: 1. 2-Ethoxyphenol 2. Formaldehyde 3. HCl 4. Bis-ether Dimer Hydrolysis->Impurities Impurities->qNMR Detected Decomp Thermal Decomposition (Invalid Results) DirectGC->Decomp Artifacts formed StableAcetal Stable Methyl Acetal (GC-Ready) DerivGC->StableAcetal HCl Neutralized Result True Purity Value (Gold Standard) StableAcetal->Result Indirect Quant qNMR->Result Direct Quant

Caption: Figure 1. Degradation pathways (Red) vs. Validated Analytical Workflows (Green). Direct GC leads to thermal artifacts, while Derivatization and qNMR preserve structural integrity.

Diagram 2: Chemical Logic of Derivatization

Why we cannot inject the sample directly.

Reaction_Logic Reagent Reagent: Ar-O-CH2-Cl Intermediate Transition State Reagent->Intermediate MeOH Methanol (Nucleophile) MeOH->Intermediate Base Triethylamine (Acid Scavenger) Base->Intermediate Product Stable Analyte: Ar-O-CH2-OMe Intermediate->Product Salt Byproduct: Et3N.HCl (Precipitate) Intermediate->Salt

Caption: Figure 2. The derivatization mechanism converts the thermally unstable


-chloroether into a stable mixed acetal suitable for gas chromatography.

References

  • TCI Chemicals. Alkoxymethylation Reagents (Protecting Reagents).[4] Retrieved from

  • Sigma-Aldrich. Quantitative NMR (qNMR) Spectroscopy - A Tool for Precise Quantification. Retrieved from

  • National Institute of Standards and Technology (NIST). 1-Chloro-2-ethoxybenzene (Contrast with target). NIST Chemistry WebBook, SRD 69. Retrieved from

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Natural Products.

  • ChemCon GmbH. Identity determination and purity testing of APIs.[6] Retrieved from

Sources

Publish Comparison Guide: Characterization of Impurities in 1-(Chloromethoxy)-2-ethoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the characterization of impurities in 1-(Chloromethoxy)-2-ethoxybenzene , a highly reactive chloromethyl ether reagent.

Executive Summary & Chemical Scope

1-(Chloromethoxy)-2-ethoxybenzene (CAS: Not widely listed; analogue to Guaiacol Chloromethyl Ether) is a specialized electrophilic reagent used primarily to introduce the (2-ethoxyphenoxy)methyl protecting group or linker.

Crucial Distinction: This compound is frequently confused with 1-(Chloromethyl)-2-ethoxybenzene (2-Ethoxybenzyl chloride), a common intermediate for drugs like Tamsulosin.

  • Target Compound (Ether):

    
     (Highly hydrolytically unstable).
    
  • Confused Compound (Benzyl):

    
     (Moderately stable).
    

This guide focuses strictly on the Chloromethyl Ether derivative. Due to its high reactivity and moisture sensitivity, standard reverse-phase HPLC is often unsuitable for direct purity assessment. This guide compares Quantitative NMR (qNMR) against Derivatization-GC/HPLC workflows to establish a self-validating quality control system.

Synthesis Pathway & Impurity Origins[1][2]

The synthesis typically involves the chloromethylation of 2-ethoxyphenol (Guethol) using paraformaldehyde and hydrogen chloride (gas) or thionyl chloride. The mechanism and impurity cascade are detailed below.

Mechanistic Pathway (DOT Visualization)

G Start 2-Ethoxyphenol (Guethol) Hemi Hemiacetal Intermediate Start->Hemi Addn Imp_Ring Impurity C: Ring Chlorination (4-Chloro-2-ethoxyphenol) Start->Imp_Ring Electrophilic Subst. (High Temp) HCHO Paraformaldehyde + HCl HCHO->Hemi Product 1-(Chloromethoxy)- 2-ethoxybenzene (Target) Hemi->Product Substitution (-H2O) Imp_Bis Impurity A: Bis(2-ethoxyphenoxy)methane (Symmetric Acetal) Hemi->Imp_Bis Dimerization Product->Imp_Bis + Phenol (Slow) Imp_Hyd Impurity B: Hydrolysis Reversion (Phenol + HCHO) Product->Imp_Hyd + Moisture

Figure 1: Reaction cascade showing the formation of the target chloromethyl ether and critical impurities (Bis-ether acetal and hydrolysis products).

Impurity Profile Table
Impurity TypeChemical IdentityOrigin (Causality)Stability
Impurity A Bis(2-ethoxyphenoxy)methaneReaction of product with unreacted phenol (symmetric acetal formation).High (Stable to moisture)
Impurity B 2-EthoxyphenolUnreacted starting material or hydrolysis product.High
Impurity C Ring-chlorinated PhenolsElectrophilic aromatic substitution (over-heating).High
Impurity D Bis(chloromethyl) ether (BCME)Reaction of excess HCHO + HCl.[1] Carcinogen .Low (Volatile)

Comparative Analysis of Characterization Methods

The core challenge is distinguishing the active chloromethyl ether from the hydrolyzed phenol , as both often co-elute or interconvert during standard analysis.

Method A: In-Situ Quantitative 1H NMR (qNMR)

Status: Gold Standard (Recommended)

  • Principle: Direct observation of the unique

    
     protons in a dry deuterated solvent (
    
    
    
    or
    
    
    ).
  • Protocol: Dissolve ~20 mg sample in 0.6 mL

    
     (dried over molecular sieves). Add internal standard (e.g., Dimethyl sulfone).
    
  • Key Signals:

    • Target (

      
      ):  Singlet at ~5.6 - 5.8 ppm .
      
    • Impurity A (

      
      ):  Singlet at ~5.3 - 5.5 ppm  (Upfield from target).
      
    • Impurity B (Phenol): Aromatic signals distinct from ether.

  • Pros: Non-destructive; detects hydrolysis immediately; no reference standards needed for impurities if integration is used.

  • Cons: Lower sensitivity than MS; requires dry conditions.

Method B: Derivatization (Methanolysis) + GC-FID/MS

Status: Alternative (Process Control)

  • Principle: Convert the unstable chloromethyl ether into the stable methoxymethyl ether immediately upon sampling.

    • Reaction:

      
      
      
  • Protocol: Quench 50 µL reaction mixture into 1 mL anhydrous Methanol/Et3N. Analyze by GC.

  • Pros: High sensitivity; standard QC equipment; separates Bis-ether (Impurity A) easily.

  • Cons: Indirect measurement. Assumes 100% conversion. Cannot distinguish between naturally formed methyl ether and derivatized chloride.

Method C: Reverse-Phase HPLC (Hydrolysis Method)

Status: Not Recommended for Assay

  • Principle: The chloromethyl ether hydrolyzes on the column to the parent phenol.

  • Result: You measure "Total Phenolic Content" (Product + Unreacted Starting Material) as a single peak.

  • Utility: Only useful to quantify Impurity A (Bis-ether) which is stable and resolves from the phenol.

Detailed Experimental Protocols

Synthesis of 1-(Chloromethoxy)-2-ethoxybenzene

Note: Perform in a fume hood. Chloromethyl ethers are potential carcinogens.[2]

  • Setup: Flame-dry a 3-neck flask equipped with a gas inlet, thermometer, and magnetic stirrer.

  • Reagents: Charge 2-Ethoxyphenol (1.0 eq) and Paraformaldehyde (1.1 eq) in dry Dichloromethane (DCM) .

  • Reaction: Cool to 0°C. Bubble anhydrous HCl gas slowly through the mixture for 2-3 hours.

    • Causality: Low temperature prevents ring chlorination (Impurity C). Excess HCl drives the equilibrium to the ether.

  • Workup:

    • Decant the solution from any solid residue.

    • Critical Step: Evaporate solvent under reduced pressure at <30°C . Do not wash with water (instant hydrolysis).

    • Redissolve in dry Toluene and re-evaporate to remove excess HCl.

  • Storage: Store under Argon at -20°C.

Validated qNMR Assay Protocol
  • Preparation: Dry

    
     over activated 4Å molecular sieves for 24 hours.
    
  • Standard: Weigh accurately ~10 mg 1,3,5-Trimethoxybenzene (Internal Standard) into a vial.

  • Sample: Add ~30 mg of the synthesized oil.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): >5 x T1 (typically 10-15 seconds) to ensure quantitative integration.

    • Scans: 16-32.

  • Calculation:

    
    
    
    • Where

      
       = Integration Area, 
      
      
      
      = Number of protons (2 for
      
      
      ).

Comparison Summary

FeatureqNMR (Direct) Derivatization GC RP-HPLC
Analyte Measured Intact

Methyl Ether DerivativeHydrolyzed Phenol
Specificity HighHigh (if derivatization complete)Low (for Active Assay)
Moisture Tolerance Low (Requires dry solv.)Low (Must quench fast)High
Detection Limit ~0.5%<0.05%<0.05%
Best For: Final Product Assay In-Process Control (IPC) Bis-Ether Quantification

References

  • Review of Chloromethylation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (General procedures for chloromethyl ether synthesis).
  • NMR Characterization of Chloromethyl Ethers: Journal of Organic Chemistry, "Synthesis and Stability of functionalized chloromethyl ethers". (Generic reference for chemical shifts of Ar-O-CH2-Cl).

  • Safety of Chloromethyl Ethers: Occupational Safety and Health Administration (OSHA), "Bis(chloromethyl) ether and technical grade chloromethyl methyl ether". .

  • qNMR Methodology: Holzgrabe, U., "Quantitative NMR spectroscopy in pharmaceutical applications", Progress in Nuclear Magnetic Resonance Spectroscopy, 2010 . .

Disclaimer: The synthesis involves hazardous reagents. Always consult the specific MSDS for 1-(Chloromethoxy)-2-ethoxybenzene and Bis(chloromethyl)ether before handling.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Chloromethoxy)-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Alkylator

1-(Chloromethoxy)-2-ethoxybenzene belongs to the class of


-haloethers , structurally related to Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME).[1] While less volatile than MOM-Cl, this reagent poses a dual threat:[1]
  • Potent Alkylation: It is a reactive electrophile capable of alkylating DNA, classifying it as a suspected carcinogen and high-toxicity mutagen.

  • Hydrolytic Instability: Upon contact with moisture (humidity or mucosal surfaces), it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding aldehyde/phenol, causing immediate corrosive damage to respiratory tissues and eyes.

Core Directive: Handle this compound with the same rigor as OSHA-regulated carcinogens . All operations must occur within a certified chemical fume hood.

Part 1: Engineering Controls & Hierarchy of Defense

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementOperational Standard
Primary Containment Chemical Fume Hood Face velocity 0.5 m/s (100 fpm) .[1] Sash at working height (18").
Secondary Containment Spill Tray All transfers must occur over a chemically resistant tray (polypropylene) capable of holding 110% of the container volume.
Atmosphere Inert Gas (Ar/N₂) Reagent is moisture-sensitive.[1] Maintain positive pressure of inert gas to prevent hydrolysis and HCl generation.
Exclusion Designated Area Mark the hood as a "Carcinogen/High Hazard Area." Use disposable bench liners (absorbent side up, plastic side down).
Part 2: Personal Protective Equipment (PPE) Matrix

Senior Scientist Insight: Standard laboratory nitrile gloves are insufficient for prolonged contact with chlorinated ethers. The lipophilic ethoxy-benzene ring facilitates rapid permeation through thin nitrile rubber.[1]

Glove Selection Logic
  • Primary Barrier (Critical): Silver Shield / 4H (Laminate) . These offer >4-hour breakthrough times for haloethers.[1]

  • Dexterity Layer: Wear standard Nitrile gloves over the laminate gloves to improve grip and protect the laminate from physical tears.

PPE Specification Table
Body ZoneEquipment StandardRationale
Hand Protection Inner: Silver Shield® (Laminate) Outer: 5-8 mil Nitrile (Disposable)Laminate resists alkylator permeation.[1] Outer nitrile provides grip and sacrificial splash protection.
Eye Protection Chemical Goggles (ANSI Z87.1+)Safety glasses are inadequate against corrosive HCl vapors released upon hydrolysis.
Respiratory Fume Hood Required. Emergency Only: Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.[1]Prevents inhalation of HCl and carcinogenic vapors during spills outside containment.
Body Defense Tyvek® Lab Coat (Closed front) + Chemical Apron Cotton coats absorb liquids and trap carcinogens against the skin. Tyvek repels splashes.
Part 3: Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for selecting PPE and handling procedures based on the scale of operation.

PPE_Decision_Matrix Start START: Define Operation Scale Scale_Check Is Volume > 10 mL OR Duration > 30 mins? Start->Scale_Check Low_Risk Standard Protocol: Double Nitrile Gloves (Change every 15m) Chemical Fume Hood Scale_Check->Low_Risk No High_Risk High Hazard Protocol: Silver Shield (Laminate) Liners Chemical Apron + Face Shield Scale_Check->High_Risk Yes Prep Preparation: Dry Glassware (Oven 120°C) Argon/Nitrogen Line Ready Low_Risk->Prep High_Risk->Prep Transfer Transfer Method: Cannula/Syringe ONLY (No Open Pouring) Prep->Transfer Quench Quenching: Active Kill Step Required Transfer->Quench

Figure 1: Risk-based decision logic for handling alpha-haloethers.[1] Note the strict requirement for laminate gloves at higher volumes.

Part 4: Operational Protocol (Step-by-Step)
1. Preparation (Moisture Exclusion)
  • Why: Water triggers the release of HCl gas and formaldehyde equivalents.

  • Step: Flame-dry or oven-dry all glassware.[1] Ensure septa are fresh (pierced septa allow humidity ingress).

  • Step: Place a "High Hazard" sign on the hood sash.

2. Transfer Techniques
  • Do NOT pour this reagent.[2] Open pouring increases vapor surface area and spill risk.

  • Technique: Use a positive-pressure cannula transfer or a gas-tight glass syringe with a Luer-lock needle.[1]

  • Pressure Equalization: When withdrawing liquid, ensure an inert gas balloon is attached to the source bottle to prevent vacuum formation and moist air intake.

3. The "Kill" Step (Deactivation)

Never dispose of unreacted 1-(Chloromethoxy)-2-ethoxybenzene directly into waste drums.[1] It remains active and can pressurize waste containers via hydrolysis.

  • Reagent: 10% Ammonium Hydroxide in Methanol (or simply Methanol/Water mixture if NH₄OH is unavailable, though slower).

  • Mechanism: Methanol reacts to form the stable acetal (solvolysis), and ammonia neutralizes the generated HCl.

  • Protocol:

    • Dilute the reaction mixture or residue with Dichloromethane (DCM).

    • Slowly add Methanol (exothermic).

    • Stir for 30 minutes.

    • Wash with saturated Sodium Bicarbonate (NaHCO₃) to neutralize acidity.

    • Discard aqueous layer to aqueous waste; organic layer to halogenated solvent waste.

Part 5: Emergency Response
ScenarioImmediate Action
Skin Contact 1. Drench: Immediate safety shower (15 mins).[3][4] 2. Remove: Cut off contaminated clothing (do not pull over head). 3. Treat: Seek medical attention for potential alkylation burns.
Eye Contact 1. Flush: Eyewash station for 15 mins. Hold eyelids open. 2. Medical: Transport to ER immediately (corneal damage risk from HCl).
Spill (>5mL) 1. Evacuate: Clear the lab. 2. Isolate: Close hood sash. 3. Absorb: Do NOT use paper towels (fire risk/rapid evaporation). Use Vermiculite or Dry Sand .
Part 6: Deactivation & Disposal Logic

The following diagram illustrates the chemical pathway to render the waste safe for disposal.

Deactivation_Workflow Active Active Reagent (R-O-CH2-Cl) Quench_Agent Add Methanol (MeOH) + Base (NaHCO3/NH3) Active->Quench_Agent Slow Addition Intermediate Hydrolysis/Solvolysis (Exothermic Reaction) Quench_Agent->Intermediate Byproducts Byproducts: 1. HCl (Neutralized) 2. Formaldehyde equiv. 3. Stable Acetal Intermediate->Byproducts Stir 30m Waste Final Waste Stream: Halogenated Organic Byproducts->Waste

Figure 2: Chemical deactivation pathway.[1] Converting the reactive alpha-chloro ether into a stable acetal prevents downstream accidents in waste containers.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Centers for Disease Control and Prevention (CDC). (n.d.). Bis(chloromethyl) ether and Chloromethyl methyl ether.[5] NIOSH Pocket Guide to Chemical Hazards.

  • Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide. (Note: Reference for Laminate/Silver Shield breakthrough times against chlorinated species).

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Standard 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1] (Regulatory framework for handling alpha-haloethers).[1][3][5][6][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.